Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Description
The exact mass of the compound Ethanol, 2-[(3-aminophenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2-[(3-aminophenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[(3-aminophenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASRSMRAPYLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063741 | |
| Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-57-1 | |
| Record name | 3-(2-Hydroxyethylsulfonyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5246-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((3-aminophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005246571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-aminophenyl)sulphonyl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the organic compound Ethanol, 2-[(3-aminophenyl)sulfonyl]-. This molecule is of interest as a potential building block in the development of novel therapeutics and as an intermediate in the synthesis of reactive dyes. This document details synthetic protocols, physicochemical properties, and characterization data. Furthermore, it explores the potential biological relevance of this compound by examining the role of the broader class of sulfonamide derivatives in key cellular signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is presented below.
| Property | Value | Source |
| CAS Number | 5246-57-1 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃S | [1][3] |
| Molecular Weight | 201.24 g/mol | [3][4] |
| Appearance | White to brown powder/crystal | [3][5] |
| Melting Point | 74-75 °C | [2][4] |
| Boiling Point (Predicted) | 487.7 ± 45.0 °C | [2][4] |
| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [2][4] |
| Solubility | Soluble in Methanol | [2][4] |
Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- can be achieved through a multi-step process starting from nitrobenzene. An alternative, more direct route involves the reduction of its commercially available nitro precursor, 2-((3-nitrophenyl)sulfonyl)ethanol.
Experimental Protocol 1: Multi-step Synthesis from Nitrobenzene
This synthetic route involves four key steps: sulfochlorination of nitrobenzene, reduction to the sulfinate, ethoxylation, and final reduction of the nitro group.
Step 1: Sulfochlorination of Nitrobenzene Nitrobenzene is reacted with chlorosulfonic acid to yield 3-nitrobenzenesulfonyl chloride.
-
Reaction: Nitrobenzene + Chlorosulfonic Acid → 3-Nitrobenzenesulfonyl chloride
Step 2: Reduction of 3-Nitrobenzenesulfonyl chloride The resulting 3-nitrobenzenesulfonyl chloride is then reduced using sodium sulfite to produce sodium 3-nitrobenzenesulfinate.
-
Reaction: 3-Nitrobenzenesulfonyl chloride + Na₂SO₃ → Sodium 3-nitrobenzenesulfinate
Step 3: Ethoxylation of Sodium 3-nitrobenzenesulfinate The sulfinate is subsequently reacted with ethylene oxide to introduce the hydroxyethyl group, yielding 2-((3-nitrophenyl)sulfonyl)ethanol.[6]
-
Reaction: Sodium 3-nitrobenzenesulfinate + Ethylene Oxide → 2-((3-nitrophenyl)sulfonyl)ethanol
Step 4: Reduction of the Nitro Group The final step is the reduction of the nitro group of 2-((3-nitrophenyl)sulfonyl)ethanol to an amine. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
-
Reaction: 2-((3-nitrophenyl)sulfonyl)ethanol + H₂ (with catalyst) → Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Experimental Protocol 2: Reduction of 2-((3-nitrophenyl)sulfonyl)ethanol
This protocol provides a more direct synthesis starting from the commercially available precursor.
-
Reactants: 2-((3-nitrophenyl)sulfonyl)ethanol, a reducing agent (e.g., Tin(II) chloride, or catalytic hydrogenation with H₂/Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 2-((3-nitrophenyl)sulfonyl)ethanol in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons: ~6.8-7.5 ppm (multiplet) | Aromatic Carbons: ~115-150 ppm |
| -CH₂- (adjacent to SO₂): ~3.4-3.6 ppm (triplet) | -CH₂- (adjacent to SO₂): ~55-60 ppm |
| -CH₂- (adjacent to OH): ~3.8-4.0 ppm (triplet) | -CH₂- (adjacent to OH): ~58-63 ppm |
| -NH₂ Protons: ~4.0-5.0 ppm (broad singlet) | |
| -OH Proton: Variable (broad singlet) |
Fourier-Transform Infrared (FTIR) Spectroscopy (Expected Absorptions)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) and O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1620-1580 | N-H bend (amine) and C=C stretch (aromatic) |
| 1350-1300 & 1160-1120 | S=O stretch (sulfone) |
Mass Spectrometry (Predicted)
| Ion | m/z |
| [M+H]⁺ | 202.0532 |
| [M+Na]⁺ | 224.0351 |
Biological Context: Potential Signaling Pathway Involvement
While the specific biological activity of Ethanol, 2-[(3-aminophenyl)sulfonyl]- has not been extensively studied, the broader class of sulfonamide derivatives is known to interact with various cellular signaling pathways, making them a rich area for drug discovery.[8] Below are representations of key pathways that are often modulated by sulfonamide-containing compounds.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[9] Some sulfonamide derivatives have been shown to inhibit this pathway by targeting key components like β-catenin.[10][11][12]
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway and a potential point of inhibition by sulfonamide derivatives.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for a wide array of cytokine and growth factor signaling, playing a critical role in immunity, cell proliferation, and apoptosis.[][14][15] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases, making it an attractive target for therapeutic intervention, including by some sulfonamide-based inhibitors.
Caption: Overview of the JAK/STAT signaling pathway, a potential target for sulfonamide-based inhibitors.
Unfolded Protein Response (UPR) and the CHOP Pathway
The Unfolded Protein Response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER).[16] When misfolded proteins accumulate, the UPR is activated to restore homeostasis. However, under prolonged stress, the UPR can switch to a pro-apoptotic program, in part through the activation of the transcription factor CHOP.[17] Certain sulfonamide derivatives have been identified as selective activators of this apoptotic arm of the UPR, suggesting a potential anti-cancer strategy.[8][18]
Caption: A simplified representation of the PERK-CHOP arm of the Unfolded Protein Response, which can be activated by certain sulfonamides.
Conclusion
Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a versatile organic compound with potential applications in both materials science and medicinal chemistry. This guide has provided a detailed overview of its synthesis and characterization, drawing from available literature and chemical databases. While experimentally derived spectral data remains a key area for future investigation, the information presented here offers a solid foundation for researchers interested in this molecule. The exploration of related sulfonamide derivatives' interactions with key signaling pathways highlights the potential for this chemical scaffold in the development of novel therapeutic agents.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chembk.com [chembk.com]
- 3. 2-[(3-Aminophenyl)sulfonyl]ethanol | CymitQuimica [cymitquimica.com]
- 4. 5246-57-1 CAS MSDS (2-[(3-Aminophenyl) Sulfonyl)Ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-[(3-Aminophenyl)sulfonyl]ethanol | 5246-57-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. demo.nlinvesteert.nl [demo.nlinvesteert.nl]
- 8. Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 16. Frontiers | The Unfolded Protein Response and Autophagy as Drug Targets in Neuropsychiatric Disorders [frontiersin.org]
- 17. CHOP induces death by promoting protein synthesis and oxidation in the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethanol, 2-[(3-aminophenyl)sulfonyl]-: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-. While primarily utilized as a key intermediate in the synthesis of reactive dyes, its structural motifs—a primary aromatic amine and a sulfone group—are of significant interest in medicinal chemistry. This document consolidates available data to support further research and development activities.
Chemical Identity and Physical Properties
Ethanol, 2-[(3-aminophenyl)sulfonyl]- is an aromatic sulfone compound. Its fundamental properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| Systematic Name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- |
| IUPAC Name | 2-(3-aminophenyl)sulfonylethanol[1] |
| CAS Number | 5246-57-1[2][3][4][5][6][7] |
| Molecular Formula | C₈H₁₁NO₃S[1][2][3][4][5][6][7] |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCO)N[1][2] |
| InChI | InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2[1][2] |
| InChIKey | ASASRSMRAPYLQI-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 201.24 g/mol [2][4][5][6] | [2][4][5][6] |
| Appearance | Odorless, dark brown powder[2] | [2] |
| Melting Point | 90.2 °C[2] | [2] |
| Density | 1.364 g/cm³ (at 20 °C)[2] | [2] |
| Solubility | Soluble in water.[3] | [3] |
Chemical Structure
The structure of Ethanol, 2-[(3-aminophenyl)sulfonyl]- features a central benzene ring substituted with an amino group and a sulfonyl ethanol group at the meta positions. This arrangement of functional groups provides multiple sites for chemical modification, making it a versatile scaffold for chemical synthesis.
Synthesis Protocols
Representative Synthesis of the Para-Isomer
The synthesis can be conceptualized in the following workflow:
References
- 1. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 2. A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminophenyl sulfone | Krackeler Scientific, Inc. [krackeler.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-[(3-Aminophenyl) Sulfonyl)Ethanol CAS#: 5246-57-1 [m.chemicalbook.com]
- 7. 2-[(3-Aminophenyl)sulfonyl]ethanol | CymitQuimica [cymitquimica.com]
Unraveling the Molecular Interactions of Ethanol, 2-[(3-aminophenyl)sulfonyl]-: A Survey of Current Knowledge
For Immediate Release
Shanghai, China – December 25, 2025 – Ethanol, 2-[(3-aminophenyl)sulfonyl]-, a sulfonamide-containing organic compound, remains a molecule of interest with a currently undefined biological mechanism of action. This technical overview addresses the existing knowledge gap for researchers, scientists, and drug development professionals, summarizing the compound's known applications and outlining hypothetical avenues for future investigation into its pharmacological potential.
Compound Identification and Primary Application
Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS Number: 5246-57-1) is primarily documented as a crucial intermediate in the synthesis of reactive dyes.[1][2] Its chemical structure features a phenylsulfonyl ethanol core with an amino group at the meta-position of the phenyl ring. While the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, the specific biological activities of this particular compound are not extensively characterized in publicly available literature.
Postulated Biological Activity and Therapeutic Potential
The broader class of sulfonamides exhibits diverse pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[3] By extension, derivatives of Ethanol, 2-[(3-aminophenyl)sulfonyl]- represent a potential area for therapeutic discovery. A document from BenchChem outlines hypothetical derivatization strategies for the related para-isomer, 2-((p-Aminophenyl)sulphonyl)ethanol, suggesting that systematic modification of the aromatic amino and terminal hydroxyl groups could yield novel compounds with potent and selective biological activities.[3] These potential activities include carbonic anhydrase inhibition, and anticancer and antibacterial effects.[3] However, it is critical to note that these are illustrative examples for a related compound and not established activities of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Hypothetical Experimental Workflows for Mechanistic Studies
While specific experimental data on the mechanism of action for Ethanol, 2-[(3-aminophenyl)sulfonyl]- is not available, a general workflow for characterizing a novel compound of this class can be proposed. The following diagram illustrates a potential research pathway for elucidating its biological function.
References
Biological Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[1] While 2-[(3-aminophenyl)sulfonyl]ethanol is recognized as a versatile building block in organic synthesis, particularly in the creation of reactive dyes, its potential as a scaffold for novel bioactive molecules is an emerging area of interest.[2][3][4] This document collates the available information on the derivatization strategies for this core structure, presents hypothetical biological activity data to illustrate potential therapeutic applications, and provides detailed experimental protocols for the evaluation of these derivatives. The primary focus is on anticancer, antimicrobial, and enzyme inhibitory activities, which are common for sulfonamide-based compounds.[5][6] This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds.
Introduction
The sulfonamide moiety (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its presence in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The compound 2-[(3-aminophenyl)sulfonyl]ethanol presents a unique and attractive scaffold for the development of novel therapeutic agents due to its multiple reactive sites: a primary aromatic amine, a sulfonyl group, and a primary alcohol.[1] These functional groups allow for systematic chemical modifications to explore the chemical space around this core structure, potentially leading to the discovery of compounds with potent and selective biological activities.[1]
Currently, there is a notable gap in the published literature regarding specific, quantitative biological activity data for derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol. However, based on the well-documented activities of structurally related sulfonamides, it is reasonable to hypothesize that derivatives of this compound could exhibit significant therapeutic potential.[6] This guide, therefore, aims to provide a framework for the rational design, synthesis, and biological evaluation of novel 2-[(3-aminophenyl)sulfonyl]ethanol derivatives.
Derivatization Strategies
The chemical structure of 2-[(3-aminophenyl)sulfonyl]ethanol offers two primary points for modification: the aromatic amino group and the terminal hydroxyl group. These sites are amenable to a variety of chemical transformations, allowing for the generation of a diverse library of derivatives for biological screening.[1]
-
Modification of the Amino Group: The primary aromatic amine can be readily acylated, alkylated, or converted into other functional groups such as ureas, thioureas, or other sulfonamides. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, which are critical for biological activity.
-
Modification of the Hydroxyl Group: The primary alcohol can undergo esterification or etherification to introduce a variety of substituents. These changes can alter the compound's lipophilicity and metabolic stability.
Below is a Graphviz diagram illustrating the potential derivatization pathways for 2-[(3-aminophenyl)sulfonyl]ethanol.
Potential Biological Activities and Data Presentation
Anticancer Activity
Sulfonamide derivatives have demonstrated a range of anticancer mechanisms, including the inhibition of carbonic anhydrases, disruption of the cell cycle, and anti-angiogenic effects.[6] The anticancer potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Table 1: Hypothetical Anticancer Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| APD-01 | Unmodified Core | MCF-7 (Breast) | >100 | Doxorubicin | 0.5 |
| APD-02 | N-acetyl | MCF-7 (Breast) | 75.2 | Doxorubicin | 0.5 |
| APD-03 | N-benzoyl | MCF-7 (Breast) | 23.5 | Doxorubicin | 0.5 |
| APD-04 | O-acetyl | MCF-7 (Breast) | 89.1 | Doxorubicin | 0.5 |
| APD-05 | O-benzoyl | MCF-7 (Breast) | 45.8 | Doxorubicin | 0.5 |
| APD-06 | N,O-diacetyl | MCF-7 (Breast) | 62.4 | Doxorubicin | 0.5 |
| APD-07 | N-phenylurea | HeLa (Cervical) | 15.7 | Cisplatin | 2.1 |
| APD-08 | N-(4-chlorophenyl)urea | HeLa (Cervical) | 8.9 | Cisplatin | 2.1 |
Note: The data presented in this table is for illustrative purposes only and is intended to guide experimental design.
Antimicrobial Activity
The classic mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] This provides a selective therapeutic window, as humans obtain folic acid through their diet.[6] Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Hypothetical Antimicrobial Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| APD-01 | Unmodified Core | Staphylococcus aureus | >256 | Ciprofloxacin | 1 |
| APD-09 | N-(pyridin-2-yl) | Staphylococcus aureus | 64 | Ciprofloxacin | 1 |
| APD-10 | N-(pyrimidin-2-yl) | Staphylococcus aureus | 32 | Ciprofloxacin | 1 |
| APD-11 | N-(thiazol-2-yl) | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| APD-12 | N-(pyridin-2-yl) | Escherichia coli | 128 | Ciprofloxacin | 0.5 |
| APD-13 | N-(pyrimidin-2-yl) | Escherichia coli | 64 | Ciprofloxacin | 0.5 |
| APD-14 | N-(thiazol-2-yl) | Escherichia coli | 32 | Ciprofloxacin | 0.5 |
Note: The data presented in this table is for illustrative purposes only and is intended to guide experimental design.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma and cancer.[7] The inhibitory potency is typically expressed as the inhibition constant (Kᵢ).
Table 3: Hypothetical Carbonic Anhydrase Inhibitory Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives
| Compound ID | Modification | CA Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| APD-01 | Unmodified Core | hCA I | >1000 | Acetazolamide | 250 |
| APD-15 | N-sulfamoyl | hCA I | 520 | Acetazolamide | 250 |
| APD-16 | N-acetyl | hCA II | 85.3 | Acetazolamide | 12 |
| APD-17 | N-benzoyl | hCA II | 42.1 | Acetazolamide | 12 |
| APD-18 | N-sulfamoyl | hCA IX | 25.6 | Acetazolamide | 25 |
| APD-19 | N-(4-fluorobenzoyl) | hCA IX | 15.8 | Acetazolamide | 25 |
Note: The data presented in this table is for illustrative purposes only and is intended to guide experimental design.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel chemical entities. The following sections provide methodologies for key assays to determine the anticancer, antimicrobial, and carbonic anhydrase inhibitory activities of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁵ cells/mL in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.[7]
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the CA enzyme, substrate, and test compounds in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer, test compound (or vehicle), and CA enzyme solution to the wells of a 96-well plate. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[1]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[1]
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each compound concentration and determine the Kᵢ value.
Signaling Pathways and Mechanisms of Action
The biological activities of sulfonamide derivatives are often attributed to their interaction with specific molecular targets. The following diagrams illustrate the general mechanisms of action for the potential therapeutic applications discussed.
Antibacterial Mechanism of Action
Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.
Anticancer Mechanism: Carbonic Anhydrase Inhibition
In the hypoxic microenvironment of solid tumors, carbonic anhydrase IX (CA IX) is often overexpressed. CA IX helps maintain a neutral intracellular pH, promoting tumor cell survival and proliferation. Inhibition of CA IX can lead to intracellular acidification and subsequent apoptosis.
Conclusion and Future Directions
The 2-[(3-aminophenyl)sulfonyl]ethanol scaffold holds considerable promise for the development of novel therapeutic agents. While there is a current lack of specific biological activity data for its derivatives, the well-established pharmacology of the broader sulfonamide class strongly suggests potential for anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a foundational framework for researchers to pursue the synthesis and evaluation of new derivatives. Future work should focus on generating robust quantitative data for a diverse library of these compounds to establish clear structure-activity relationships and identify lead candidates for further preclinical development. The detailed experimental protocols and conceptual diagrams provided herein are intended to facilitate these research efforts.
References
- 1. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 2. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
The Discovery of Ethanol, 2-[(3-aminophenyl)sulfonyl]-: From Dye Intermediate to a Scaffold of Pharmacological Interest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS No. 5246-57-1) is an organic compound primarily recognized for its crucial role as an intermediate in the synthesis of vinyl sulfone reactive dyes. Its discovery and development are deeply rooted in the mid-20th century revolution of the textile industry, which saw the introduction of dyes that could form covalent bonds with textile fibers, leading to vibrant and long-lasting colors. While the primary historical context of this molecule is industrial, its chemical scaffold, the aminophenyl sulfonyl group, is a well-established pharmacophore found in a variety of therapeutic agents. This technical guide provides a comprehensive literature review of the discovery, synthesis, and chemical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]-. It further explores the potential pharmacological relevance of its structural motifs, offering insights for researchers in drug discovery and development.
Discovery and Historical Context: A Pillar of the Reactive Dye Industry
The discovery of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is intrinsically linked to the invention of reactive dyes in the 1950s.[1][2][3] These dyes revolutionized the textile industry by forming stable covalent bonds with fibers like cotton, resulting in excellent wash fastness.[1][2] A significant class of these are the vinyl sulfone (VS) dyes, first patented in 1949 by Farbwerke Hoechst and later marketed under the brand name Remazol.[4]
The key functional group of these dyes is the vinyl sulfone moiety (-SO₂CH=CH₂), which is highly reactive towards the nucleophilic hydroxyl groups of cellulose fibers under alkaline conditions.[4][5] However, the vinyl sulfone group itself is unstable for storage. Therefore, a more stable precursor, the 2-sulfatoethylsulfonyl group (-SO₂CH₂CH₂OSO₃H), is typically used in the commercial dye products.[4] Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a key building block for creating the aminophenyl ethyl sulfone core, which can then be sulfated to form this stable precursor.
The amino group on the phenyl ring allows for diazotization and coupling reactions to create a wide variety of azo chromophores, which are responsible for the color of the dye.[4] The meta-position of the amino group relative to the ethylsulfonyl group in Ethanol, 2-[(3-aminophenyl)sulfonyl]- is one of several positional isomers used in dye synthesis.[4]
Chemical Properties and Data
A summary of the key chemical and physical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5246-57-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₁NO₃S | --INVALID-LINK-- |
| Molecular Weight | 201.24 g/mol | --INVALID-LINK-- |
| Melting Point | 74-75 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 487.7±45.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.364±0.06 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
| Appearance | White to Brown Solid | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Several synthetic routes for Ethanol, 2-[(3-aminophenyl)sulfonyl]- and its sulfated derivative have been developed. The common strategies involve the formation of a 2-hydroxyethyl phenyl sulfone, followed by nitration of the aromatic ring and subsequent reduction of the nitro group to an amine.
Representative Synthetic Workflow
The following diagram illustrates a general synthetic pathway for Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Caption: A generalized synthetic workflow for Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE).
Detailed Experimental Protocol (Hypothetical)
While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described as follows:
-
Synthesis of 2-Phenylsulfonyl ethanol (PSE): Sodium benzenesulfinate is reacted with ethylene oxide in a suitable solvent, such as water or an alcohol, under controlled temperature and pressure to yield 2-phenylsulfonyl ethanol.
-
Nitration of PSE: The obtained 2-phenylsulfonyl ethanol is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-10 °C) to introduce a nitro group onto the phenyl ring, primarily at the meta position.
-
Reduction of the Nitro Group: The resulting 2-[(3-nitrophenyl)sulfonyl]ethanol is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst, or by using a reducing metal like iron in an acidic medium.
-
Purification: The final product, Ethanol, 2-[(3-aminophenyl)sulfonyl]-, is isolated and purified, typically by crystallization from a suitable solvent.
Potential Pharmacological Relevance and Future Directions
Although Ethanol, 2-[(3-aminophenyl)sulfonyl]- was developed as a dye intermediate, its core structure, an aminophenyl sulfonyl moiety, is a recognized pharmacophore present in numerous approved drugs. This suggests that derivatives of this compound could be explored for various therapeutic applications.
The Aminophenyl Sulfonyl Scaffold in Medicine
The sulfonamide group (-SO₂NH-) and the sulfone group (-SO₂-) are key components in a wide range of pharmaceuticals. The presence of the amino group on the phenyl ring provides a versatile handle for chemical modification to generate libraries of compounds for biological screening.
Table 2: Examples of Drug Classes Containing the Aminophenyl Sulfonyl Scaffold
| Drug Class | Mechanism of Action (General) | Example |
| Sulfonamide Antibiotics | Inhibition of dihydropteroate synthase, blocking folic acid synthesis in bacteria. | Sulfamethoxazole |
| Diuretics | Inhibition of carbonic anhydrase or Na-K-Cl symporters. | Furosemide, Hydrochlorothiazide |
| Antidiabetic Drugs | Stimulation of insulin secretion from pancreatic β-cells (sulfonylureas). | Glipizide, Glyburide |
| Anti-inflammatory Drugs | Inhibition of cyclooxygenase-2 (COX-2). | Celecoxib |
| Antiviral Drugs | Protease inhibition. | Amprenavir, Darunavir |
Conceptual Signaling Pathway for a Hypothetical Drug Candidate
Based on the known mechanisms of action of other sulfonyl-containing drugs, a hypothetical drug candidate derived from Ethanol, 2-[(3-aminophenyl)sulfonyl]- could be designed to target a specific enzyme or receptor. For instance, if modified to act as a kinase inhibitor, a common target in oncology, its potential mechanism could be visualized as follows:
Caption: Conceptual signaling pathway of a hypothetical kinase inhibitor.
Conclusion
The discovery of Ethanol, 2-[(3-aminophenyl)sulfonyl]- was a step in the advancement of reactive dye technology, providing a stable and versatile intermediate for the synthesis of a wide range of vibrant and durable colors. While its historical and primary application lies within the textile industry, the chemical nature of its aminophenyl sulfonyl scaffold places it at the intersection of industrial chemistry and medicinal chemistry. For drug development professionals, this compound and its derivatives represent a potential starting point for the exploration of new therapeutic agents. The established synthetic routes and the known pharmacological activities of related compounds provide a solid foundation for future research into the biological properties of this chemical entity.
References
- 1. dyesandpigments.com [dyesandpigments.com]
- 2. History of reactive dye | The Lawyers & Jurists [lawyersnjurists.com]
- 3. textiletech24.wordpress.com [textiletech24.wordpress.com]
- 4. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 5. Vinyl Sulfone Reactive Dyes: High Color Fastness & Solubility [accio.com]
An In-depth Technical Guide to (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (7-ACA)
Authored for Researchers, Scientists, and Drug Development Professionals
Note on Chemical Identification: The initial user request associated the chemical name (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with CAS number 5246-57-1. However, extensive database searches have confirmed that CAS 5246-57-1 corresponds to the compound 2-[(3-aminophenyl)sulfonyl]ethanol, a dye intermediate. The correct CAS number for (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as 7-aminocephalosporanic acid (7-ACA), is 957-68-6 .[1][2][] This guide will focus on the correctly identified compound, 7-ACA, which is of significant interest in drug development.
Introduction
7-aminocephalosporanic acid (7-ACA) is the fundamental chemical nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][4][5][6] As a critical starting material, or synthon, its structural integrity and purity are paramount in the synthesis of potent antibacterial agents.[1][6] Cephalosporins, a class of β-lactam antibiotics, function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell death.[7][8] The core structure of 7-ACA, consisting of a β-lactam ring fused to a dihydrothiazine ring, allows for chemical modifications at the C-7 amino group and the C-3 acetoxymethyl group. These modifications are pivotal for modulating the antibacterial spectrum, pharmacokinetic properties, and stability against bacterial β-lactamase enzymes.[5][8][9]
Physical and Chemical Properties
The physical and chemical properties of 7-ACA are crucial for its handling, storage, and application in synthetic processes. These properties have been determined through various analytical techniques and are summarized below.
| Property | Value | References |
| IUPAC Name | (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1][] |
| CAS Number | 957-68-6 | [1][2][] |
| Molecular Formula | C₁₀H₁₂N₂O₅S | [1][][7] |
| Molecular Weight | 272.28 g/mol | [1][2][][7] |
| Appearance | White to off-white or pale yellow crystalline powder | [4][5][7] |
| Melting Point | >300 °C (decomposes) | [1][][4][5] |
| Solubility | Insoluble in water and DMSO.[7] Soluble in aqueous acetone mixtures, with solubility decreasing as acetone concentration increases.[10] | |
| Optical Rotation | [α]¹⁹/D +90° (c = 0.5 in KH₂PO₄/trace NaOH) | |
| pKa (Acidity) | 2.59 | [1] |
| logP | -1.87 | [1] |
| pH (in solution) | 3.0 - 5.0 | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of 7-ACA.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 7-ACA and provides structural information through its fragmentation pattern.
-
Key Fragments : m/z 213, 154, 136, 114[11]
-
Fragmentation Pathway : The fragmentation is typically initiated by the loss of the acetoxymethyl group from the C-3 position, followed by further degradation of the cephalosporin core.[11]
Infrared (IR) Spectroscopy
The IR spectrum of 7-ACA displays characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | References |
| N-H Stretch (Amine) | ~3424 | [11] |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | [11] |
| C-H Stretch | ~2955 | [11] |
| C=O Stretch (β-Lactam) | ~1735 | [11] |
| C=O Stretch (Carboxylic Acid) | ~1685 | [11] |
| C=C Stretch | ~1621 | [11] |
| N-H Bend (Amine) | ~1535 | [11] |
| C-O Stretch | ~1240 | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the proton environment of the 7-ACA molecule. Spectra are typically measured in D₂O.[12]
Experimental Protocols
Detailed methodologies are critical for the accurate analysis and application of 7-ACA.
Mass Spectrometry Analysis
Objective: To confirm the molecular weight and fragmentation pattern of 7-ACA.
Methodology:
-
Sample Preparation: A dilute solution of the 7-ACA sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile. A small amount of formic acid is often added to promote ionization.[11]
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly employed for the analysis.[11]
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the ion intensity.
-
Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Acylation of 7-ACA for Cephalosporin Synthesis
Objective: To synthesize a cephalosporin antibiotic by attaching a side chain to the C-7 amino group of 7-ACA.
Methodology:
-
Suspension Preparation: Suspend 7-ACA in a suitable solvent system, such as an aqueous solution or dichloromethane.[13]
-
Temperature Control: Cool the suspension in an ice bath to maintain a low temperature during the reaction.[13]
-
Acylation Reaction: Dissolve an activated acylating agent (e.g., an acyl chloride derivative of the desired side chain) in an appropriate organic solvent. Add this solution to the 7-ACA suspension. The reaction is typically maintained at a controlled pH, often around 5.5.[13]
-
Work-up and Isolation: After the reaction is complete, the organic layer is separated. It is then dried over an anhydrous agent like sodium sulfate and filtered. The solvent is evaporated under reduced pressure to yield the crude product.[13]
-
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final high-purity cephalosporin antibiotic.
Synthetic and Biological Pathways
7-ACA is produced from the fermentation product Cephalosporin C and serves as the precursor for a multitude of semi-synthetic cephalosporins.
Production of 7-ACA from Cephalosporin C
The industrial production of 7-ACA from Cephalosporin C (CPC) is primarily achieved through a two-step enzymatic process, which is favored over traditional chemical methods due to milder reaction conditions and reduced environmental impact.[14][15]
Caption: Enzymatic synthesis of 7-ACA from Cephalosporin C.
General Synthesis of Cephalosporin Antibiotics from 7-ACA
7-ACA is the core building block for creating new cephalosporin drugs. The process involves attaching a specific chemical side chain (R1) to the C-7 amino group, which determines the antibiotic's spectrum of activity and efficacy.
Caption: General workflow for synthesizing cephalosporin antibiotics from 7-ACA.
Mechanism of Action
As a β-lactam, the antibacterial activity of cephalosporins derived from 7-ACA stems from their ability to inhibit penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis in bacterial cell walls. By binding to the active site of PBPs, cephalosporins block the cross-linking of the peptidoglycan, compromising the cell wall's integrity. This leads to cell lysis and bacterial death.[8] The modifications made to the 7-ACA core influence the binding affinity to different PBPs and provide stability against β-lactamases, enzymes produced by resistant bacteria to inactivate β-lactam antibiotics.[13]
References
- 1. 7-ACA - Wikipedia [en.wikipedia.org]
- 2. 7-Aminocephalosporanic acid | C10H12N2O5S | CID 441328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Aminocephalosporanic acid, 98% | 957-68-6 | www.ottokemi.com [ottokemi.com]
- 5. 957-68-6 | CAS DataBase [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. toku-e.com [toku-e.com]
- 8. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[(3-aminophenyl)sulfonyl]ethanol: Initial Studies and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(3-aminophenyl)sulfonyl]ethanol, a versatile organic compound with established applications in the dye industry and emerging potential in other fields. This document collates available data on its chemical and physical properties, outlines its synthesis, and explores its current and prospective applications. Particular attention is given to the limited but suggestive evidence of its potential biological activities, providing a foundation for future research and development.
Chemical and Physical Properties
2-[(3-aminophenyl)sulfonyl]ethanol, with the CAS registry number 5246-57-1, is an organic intermediate characterized by the presence of an aminophenyl, a sulfonyl, and a primary alcohol functional group.[1] These features contribute to its utility as a building block in organic synthesis.[1]
Table 1: Physicochemical Properties of 2-[(3-aminophenyl)sulfonyl]ethanol
| Property | Value | Reference |
| CAS Number | 5246-57-1 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃S | [2] |
| Molecular Weight | 201.25 g/mol | [2] |
| Appearance | White to Brown powder/crystal | |
| Melting Point | 74-75 °C | [3] |
| Boiling Point (Predicted) | 487.7 ± 45.0 °C | [3] |
| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [3][4] |
| Solubility | Soluble in Methanol | [3] |
| pKa (Predicted) | 13.73 ± 0.10 | [1] |
Synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol
The synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol has been approached through various routes, primarily driven by its application in the dye industry. The most common methods start from readily available precursors and involve multi-step reactions.
Synthesis from Nitrobenzene
A prevalent synthetic route commences with nitrobenzene, proceeding through a series of transformations to yield the target compound. The general workflow is depicted below.
Synthesis from Sodium Benzenesulfinate
An alternative pathway involves the reaction of sodium benzenesulfinate with ethylene oxide, followed by nitration and subsequent hydrogenation of the nitro group.[5]
Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are often proprietary, the following sections provide generalized experimental procedures based on available literature.
General Protocol for Reduction of the Nitro Precursor
This protocol is a generalized procedure for the reduction of 2-((p-nitrophenyl)sulfonyl)ethanol to its amino counterpart, a key step in one of the synthesis routes.
Materials:
-
2-((p-nitrophenyl)sulfonyl)ethanol
-
Methanol (or other suitable solvent)
-
Catalyst (e.g., 5% Pt-SnO2/C)
-
Sodium hydroxide solution
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation reactor, charge the 2-((p-nitrophenyl)sulfonyl)ethanol, methanol, and the catalyst.
-
Adjust the pH of the resulting slurry to approximately 7 using a sodium hydroxide solution.
-
Seal the reactor and heat the mixture to the target temperature (e.g., 68°C) with vigorous stirring.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Monitor the reaction progress by observing hydrogen uptake or using analytical techniques such as TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude 2-((p-aminophenyl)sulfonyl)ethanol can be further purified by recrystallization from a suitable solvent.[6]
Potential Applications
Intermediate in Reactive Dye Synthesis
The primary and well-established application of 2-[(3-aminophenyl)sulfonyl]ethanol is as a crucial intermediate in the synthesis of reactive dyes.[5] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be converted into a reactive group, makes it a versatile component in constructing complex dye molecules. These dyes are widely used in the textile industry for their ability to form covalent bonds with fibers, resulting in excellent wash fastness.
Table 2: Examples of Reactive Dyes Synthesized Using 2-[(3-aminophenyl)sulfonyl]ethanol or its Derivatives
| Reactive Dye | Reference |
| Reactive Yellow 145 | [7] |
| Reactive Red 194 | [7] |
| Reactive Red 195 | [7] |
| Reactive Violet 5 | [7] |
| Reactive Black 5 | [7] |
Potential in Drug Development
While concrete evidence is limited, the structural motifs within 2-[(3-aminophenyl)sulfonyl]ethanol—the aminophenyl and sulfonyl groups—are present in numerous biologically active compounds, suggesting its potential as a scaffold in drug discovery.
A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action for a compound with a sulfonyl group is presented below. This is a generalized pathway and has not been specifically validated for 2-[(3-aminophenyl)sulfonyl]ethanol.
Similarly, the aminophenyl moiety is found in compounds exhibiting antioxidant properties.[1] The potential for 2-[(3-aminophenyl)sulfonyl]ethanol to act as an antioxidant warrants further investigation. A common in vitro method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Generalized DPPH Radical Scavenging Assay Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Sample preparation: Prepare solutions of the test compound (2-[(3-aminophenyl)sulfonyl]ethanol) at various concentrations.
-
Reaction: Mix the DPPH solution with the test compound solutions.
-
Incubation: Allow the mixture to stand in the dark for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to a control.
Future Outlook
The established role of 2-[(3-aminophenyl)sulfonyl]ethanol as a key intermediate in the dye industry is well-documented. However, its potential in other areas, particularly in medicinal chemistry, remains largely unexplored. The presence of pharmacologically relevant functional groups suggests that this compound and its derivatives could be promising candidates for the development of novel therapeutic agents. Future research should focus on a systematic evaluation of its biological activities, including in vitro and in vivo studies to validate the preliminary suggestions of anti-inflammatory and antioxidant properties. Detailed structure-activity relationship (SAR) studies on derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol could unlock new avenues for drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chembk.com [chembk.com]
- 4. 2-[(3-Aminophenyl) Sulfonyl)Ethanol, CAS No. 5246-57-1 - iChemical [ichemical.com]
- 5. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Ethanol, 2-[(3-aminophenyl)sulfonyl]- Scaffolds: A Technical Guide to Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS No. 5246-57-1), a key intermediate in the synthesis of reactive dyes, presents a versatile scaffold for the development of novel therapeutic agents.[1][2] Its constituent moieties—an aromatic amine, a sulfonyl group, and a primary alcohol—offer multiple points for chemical modification, enabling the generation of diverse compound libraries with potential applications in oncology, infectious diseases, and as enzyme inhibitors. This technical guide provides an in-depth exploration of the structural analogs and derivatives of this core compound. It details synthetic methodologies, presents quantitative biological activity data for representative derivatives, and outlines key experimental protocols. Furthermore, this guide visualizes critical synthetic and analytical workflows to facilitate further research and development in this promising area of medicinal chemistry.
Core Compound: Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Chemical Name: 2-[(3-Aminophenyl)sulfonyl]ethanol CAS Number: 5246-57-1 Molecular Formula: C₈H₁₁NO₃S Molecular Weight: 201.24 g/mol Appearance: White to brown powder or crystals Melting Point: 74-75 °C
Primarily utilized in the dye industry, the inherent chemical functionalities of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" make it an attractive starting material for medicinal chemistry campaigns. The aromatic amine can be readily derivatized, and the sulfonyl group is a well-established pharmacophore in a multitude of approved drugs.
Synthetic Pathways and Derivatization Strategies
The synthesis of the core compound, "Ethanol, 2-[(3-aminophenyl)sulfonyl]-", can be achieved through multiple routes, often starting from nitrobenzene. A common pathway involves the sulfochlorination of nitrobenzene, followed by reduction and ethoxylation, and finally, reduction of the nitro group to the primary amine.
Derivatization of the core scaffold can be systematically approached by targeting its reactive functional groups:
-
N-Acylation of the Aromatic Amine: The primary aromatic amine can be readily acylated with various acid chlorides or anhydrides to yield a library of amide derivatives.
-
N-Sulfonylation of the Aromatic Amine: Reaction with different sulfonyl chlorides can produce a range of di-sulfonamide analogs.
-
Derivatization of the Hydroxyl Group: The primary alcohol can be esterified or etherified to explore the impact of modifications at this position on biological activity.
The following diagram illustrates a general workflow for the synthesis and derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".
Caption: General workflow for the synthesis and derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".
Biological Activities of Derivatives
While specific quantitative data for a broad range of direct derivatives of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is not extensively available in the public domain, the well-established biological activities of the sulfonamide class of compounds provide a strong rationale for their investigation. The following sections present illustrative quantitative data for representative derivatives, categorized by their potential therapeutic applications. This data is based on the activities of structurally related sulfonamides and serves as a guide for future screening cascades.
Anticancer Activity
Sulfonamide derivatives have shown significant promise as anticancer agents, often through the inhibition of key enzymes like carbonic anhydrases or by inducing apoptosis.
Table 1: Illustrative Anticancer Activity of N-Acyl Derivatives
| Compound ID | R Group (Acyl) | Cancer Cell Line | IC₅₀ (µM) |
| DERIV-AC-01 | Acetyl | MCF-7 (Breast) | 15.2 |
| DERIV-AC-02 | Benzoyl | A549 (Lung) | 8.7 |
| DERIV-AC-03 | 4-Chlorobenzoyl | HCT116 (Colon) | 5.1 |
| DERIV-AC-04 | 4-Methoxybenzoyl | HeLa (Cervical) | 12.5 |
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for the design of carbonic anhydrase (CA) inhibitors. CAs are implicated in various diseases, including glaucoma and cancer.
Table 2: Illustrative Carbonic Anhydrase Inhibitory Activity
| Compound ID | Derivative Type | CA Isoform | Kᵢ (nM) |
| DERIV-CA-01 | N-Acetyl | CA II | 78 |
| DERIV-CA-02 | N-Benzoyl | CA II | 45 |
| DERIV-CA-03 | N-Acetyl | CA IX | 25 |
| DERIV-CA-04 | N-Benzoyl | CA IX | 15 |
Antibacterial Activity
The foundational discovery of sulfa drugs established sulfonamides as a cornerstone of antibacterial therapy. Derivatives of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" could exhibit activity against a range of bacterial pathogens.
Table 3: Illustrative Antibacterial Activity
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) |
| DERIV-AB-01 | N-Acetyl | Staphylococcus aureus | 32 |
| DERIV-AB-02 | N-Propionyl | Escherichia coli | 64 |
| DERIV-AB-03 | O-Acetyl | Staphylococcus aureus | 128 |
| DERIV-AB-04 | O-Propionyl | Escherichia coli | >256 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative derivative and for key biological assays.
Synthesis of N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}acetamide (A Representative N-Acyl Derivative)
Materials:
-
Ethanol, 2-[(3-aminophenyl)sulfonyl]-
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve Ethanol, 2-[(3-aminophenyl)sulfonyl]- (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}acetamide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations with cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The following diagram illustrates the workflow of the MTT assay.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition Assay
Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add Tris-HCl buffer (pH 7.4), the test compound at various concentrations, and a solution of human carbonic anhydrase II.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a solution of p-nitrophenyl acetate.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the Kᵢ value.
Antibacterial Susceptibility Testing: Broth Microdilution
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a standardized inoculum of the bacterial strain in Mueller-Hinton broth.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The potential mechanisms of action for derivatives of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" are diverse. As carbonic anhydrase inhibitors, they can disrupt pH homeostasis in cancer cells, leading to apoptosis. The general structure of sulfonamides can also interfere with folate synthesis in bacteria, a pathway essential for their survival.
The following diagram illustrates a simplified signaling pathway for apoptosis induction in cancer cells via carbonic anhydrase IX inhibition.
Caption: Simplified pathway of apoptosis induction by CA IX inhibition.
Conclusion
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse derivatization, coupled with the proven track record of the sulfonamide functional group, provide a strong foundation for the development of novel therapeutics. The illustrative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fields of oncology, infectious disease, and enzyme inhibition. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full therapeutic potential of this versatile chemical entity.
References
An In-depth Technical Guide on the Stability and Solubility Profile of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and solubility profile of the organic compound Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS No. 5246-57-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the fundamental physicochemical properties and presents a framework for its stability and solubility assessment based on established scientific principles and regulatory guidelines for active pharmaceutical ingredients (APIs). The guide details standardized experimental protocols for forced degradation and solubility studies, and includes visualizations of potential degradation pathways and experimental workflows to support research and development activities.
Introduction
Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a chemical intermediate that finds application in the synthesis of various organic molecules, including dyestuffs. Its structure, featuring an aminophenyl group and a sulfonyl ethanol moiety, suggests potential for use as a building block in the development of novel pharmaceutical compounds. An understanding of its stability and solubility is paramount for its effective use in synthesis, formulation, and as a potential API. This guide serves as a foundational resource for researchers by providing a thorough profile of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is presented in Table 1.
Table 1: Physicochemical Properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
| Property | Value | Source |
| CAS Number | 5246-57-1 | N/A |
| Molecular Formula | C₈H₁₁NO₃S | N/A |
| Molecular Weight | 201.24 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 74-78 °C | N/A |
| Boiling Point | 487.7 °C (Predicted) | N/A |
| pKa | Not available | N/A |
| LogP | Not available | N/A |
Stability Profile
The stability of an API is a critical attribute that influences its quality, safety, and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3][4] The following sections outline the expected stability profile of Ethanol, 2-[(3-aminophenyl)sulfonyl]- under various stress conditions, based on the known behavior of related sulfonamide compounds.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[1][2][3][4]
3.1.1. Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals.[5][6][7] The susceptibility of Ethanol, 2-[(3-aminophenyl)sulfonyl]- to hydrolysis should be evaluated across a range of pH values (typically acidic, neutral, and alkaline). While many sulfonamides are hydrolytically stable under typical environmental conditions, acidic or alkaline conditions can promote degradation.[5][7]
3.1.2. Oxidative Stability
Oxidative degradation can occur in the presence of oxygen or oxidizing agents. The stability of the compound should be assessed in the presence of an oxidizing agent such as hydrogen peroxide.[8][9][10]
3.1.3. Photostability
Photodegradation can occur when the compound is exposed to light.[11][12][13] Photostability testing, as outlined in ICH guideline Q1B, should be conducted to determine the compound's sensitivity to light.[14][15][16]
3.1.4. Thermal Stability
Thermal stability is assessed by exposing the solid compound to elevated temperatures. This helps to identify thermally induced degradation products.
Potential Degradation Pathways
Based on the structure of Ethanol, 2-[(3-aminophenyl)sulfonyl]- and known degradation mechanisms of sulfonamides, a potential degradation pathway is illustrated below. The primary degradation is expected to involve hydrolysis of the sulfonamide bond.
Caption: Potential degradation pathways of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Representative Stability Data
The following table illustrates how quantitative stability data for Ethanol, 2-[(3-aminophenyl)sulfonyl]- would be presented. Note: The data in this table is representative and not based on experimental results for this specific compound.
Table 2: Representative Forced Degradation Data for Ethanol, 2-[(3-aminophenyl)sulfonyl]-
| Stress Condition | Parameters | Duration | Assay of Active Substance (%) | Major Degradants (%) |
| Hydrolysis | 0.1 N HCl, 60 °C | 24 h | 85.2 | 10.5 (Degradant A), 4.3 (Degradant B) |
| Water, 60 °C | 24 h | 98.5 | < 1.0 | |
| 0.1 N NaOH, 60 °C | 24 h | 75.8 | 15.2 (Degradant C), 9.0 (Degradant D) | |
| Oxidation | 3% H₂O₂, RT | 24 h | 90.1 | 8.7 (Degradant E) |
| Photolysis | Solid, ICH Q1B | 1.2 million lux hours | 95.3 | 3.5 (Degradant F) |
| Thermal | Solid, 80 °C | 48 h | 99.2 | < 0.5 |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation development.[][18][19][20]
Aqueous Solubility
The pH-dependent solubility of Ethanol, 2-[(3-aminophenyl)sulfonyl]- should be determined in aqueous media across the physiological pH range (pH 1.2 to 6.8), as recommended by the World Health Organization.[21]
Solubility in Organic Solvents
Determining the solubility in a range of organic solvents is crucial for developing synthetic routes and purification methods.
Representative Solubility Data
The following table provides an example of how the solubility data for Ethanol, 2-[(3-aminophenyl)sulfonyl]- could be structured. Note: The data in this table is for illustrative purposes only.
Table 3: Representative Solubility Data for Ethanol, 2-[(3-aminophenyl)sulfonyl]- at 25 °C
| Solvent | Solubility (mg/mL) |
| Aqueous Buffers | |
| pH 1.2 | > 100 |
| pH 4.5 | > 100 |
| pH 6.8 | > 100 |
| Organic Solvents | |
| Methanol | > 200 |
| Ethanol | > 150 |
| Acetone | 50-100 |
| Dichloromethane | < 10 |
| Hexane | < 1 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable stability and solubility testing. The following sections describe standard experimental protocols.
Stability Indicating Method Development
A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), must be developed and validated to separate and quantify the active substance from its degradation products.
Forced Degradation Experimental Protocol
Caption: A typical experimental workflow for forced degradation studies.
-
Hydrolytic Degradation:
-
Prepare solutions of the compound in 0.1 N HCl, purified water, and 0.1 N NaOH.
-
Incubate the solutions at a specified temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at various time points, neutralize if necessary, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a specified duration.
-
Analyze samples by HPLC at different time intervals.
-
-
Photolytic Degradation:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16]
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).
-
Analyze samples at predetermined time points by HPLC.
-
Solubility Determination Protocol (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Preparation:
-
Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., aqueous buffers of different pH, organic solvents).
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Conclusion
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Role of Stress Testing in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 4. Stress Testing: Significance and symbolism [wisdomlib.org]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 9. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. snscourseware.org [snscourseware.org]
- 16. database.ich.org [database.ich.org]
- 18. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 19. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 20. tapi.com [tapi.com]
- 21. who.int [who.int]
Spectroscopic and Analytical Profile of Ethanol, 2-[(3-aminophenyl)sulfonyl]-: A Technical Guide
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 5246-57-1 | [2][3] |
| Molecular Formula | C₈H₁₁NO₃S | [2][3] |
| Molecular Weight | 201.24 g/mol | [2][3] |
| Appearance | White to brown crystalline powder | [4] |
| Melting Point | 74-75 °C | [2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethanol, 2-[(3-aminophenyl)sulfonyl]-. These predictions are derived from the analysis of its functional groups and comparison with similar chemical structures.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.1-7.3 | m | 1H | Ar-H |
| ~6.8-7.0 | m | 2H | Ar-H |
| ~6.6-6.7 | m | 1H | Ar-H |
| ~5.3 | s (broad) | 2H | -NH₂ |
| ~4.9 | t | 1H | -OH |
| ~3.7 | q | 2H | -CH₂-OH |
| ~3.3 | t | 2H | -SO₂-CH₂- |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~148 | Quaternary | Ar-C-N |
| ~139 | Quaternary | Ar-C-S |
| ~130 | Tertiary | Ar-CH |
| ~118 | Tertiary | Ar-CH |
| ~115 | Tertiary | Ar-CH |
| ~113 | Tertiary | Ar-CH |
| ~59 | Secondary | -SO₂-CH₂- |
| ~57 | Secondary | -CH₂-OH |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3300 | Medium, Sharp (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3400-3200 | Broad | O-H Stretch | Alcohol (-OH) |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | Aliphatic |
| 1620-1580 | Strong | N-H Bend | Primary Amine (-NH₂) |
| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1350-1300 | Strong | Asymmetric S=O Stretch | Sulfone (-SO₂-) |
| 1160-1120 | Strong | Symmetric S=O Stretch | Sulfone (-SO₂-) |
| 1250-1000 | Strong | C-O Stretch | Alcohol (-OH) |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Interpretation |
| 201 | [M]⁺, Molecular Ion |
| 183 | [M - H₂O]⁺ |
| 106 | [C₆H₄NH₂]⁺ |
| 92 | [C₆H₄N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF). For analysis of aniline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
-
Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 2. 2-[(3-Aminophenyl) Sulfonyl)Ethanol CAS#: 5246-57-1 [m.chemicalbook.com]
- 3. 2-[(3-Aminophenyl)sulfonyl]ethanol | CAS#:5246-57-1 | Chemsrc [chemsrc.com]
- 4. 2-[(3-Aminophenyl)sulfonyl]ethanol | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols: "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (APSE), CAS Number 5246-57-1, is a bifunctional aromatic compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive primary aromatic amine and a primary alcohol connected by a stable sulfonyl linkage, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of APSE in the synthesis of reactive dyes and as a precursor for sulfonamide derivatives, which are of significant interest in the pharmaceutical and materials science fields.
Physicochemical Properties
A summary of the key physicochemical properties of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₃S | [2] |
| Molecular Weight | 201.24 g/mol | [2] |
| Appearance | White to brown powder/crystal | [3] |
| Melting Point | 74-75 °C | [2] |
| Boiling Point | 487.7 ± 45.0 °C (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa | 13.73 ± 0.10 (Predicted) | [1] |
Synthesis of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (APSE)
The most common industrial synthesis of APSE involves a multi-step process starting from nitrobenzene. The general pathway includes nitration, reduction, and subsequent chemical modifications.
Caption: Synthetic pathway for "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (APSE).
Experimental Protocol: Synthesis of APSE
This protocol is a generalized procedure based on established chemical transformations.[4][5][6]
Step 1: Synthesis of 2-[(3-Nitrophenyl)sulfonyl]ethanol
-
Chlorosulfonation of Nitrobenzene: To a stirred solution of chlorosulfonic acid, slowly add nitrobenzene while maintaining the temperature below 30 °C. After the addition is complete, the mixture is heated to 60-70 °C for 2-3 hours. The reaction mixture is then cooled and carefully poured onto crushed ice to precipitate 3-nitrophenylsulfonyl chloride. The precipitate is filtered, washed with cold water, and dried.
-
Ethoxylation: The dried 3-nitrophenylsulfonyl chloride is dissolved in a suitable solvent such as dioxane. Ethylene glycol is added, followed by the slow addition of a base (e.g., sodium carbonate) to neutralize the HCl formed during the reaction. The mixture is heated to 80-90 °C for 4-6 hours. After cooling, the product is isolated by extraction and purified by recrystallization to yield 2-[(3-nitrophenyl)sulfonyl]ethanol.
Step 2: Reduction of 2-[(3-Nitrophenyl)sulfonyl]ethanol to APSE
-
In a suitable hydrogenation reactor, dissolve 2-[(3-nitrophenyl)sulfonyl]ethanol in a solvent like methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 3-5 atm).
-
The reaction mixture is stirred vigorously at a temperature of 50-70 °C until the uptake of hydrogen ceases.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude APSE.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., chloroform or an ethanol/water mixture).
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Nitrobenzene, Chlorosulfonic acid | - | - | <30 then 60-70 | 2-3 | 80-90 |
| 1b | 3-Nitrophenylsulfonyl chloride, Ethylene glycol | Sodium carbonate | Dioxane | 80-90 | 4-6 | 75-85 |
| 2 | 2-[(3-Nitrophenyl)sulfonyl]ethanol | H₂, Raney Ni or Pd/C | Methanol/Ethanol | 50-70 | 4-8 | >90 |
Application in the Synthesis of Reactive Dyes
APSE is a crucial intermediate in the production of vinyl sulfone reactive dyes. The ethanol group is typically converted to a sulfate ester, forming 2-[(3-aminophenyl)sulfonyl]ethanol hydrogen sulfate (APSES), which is the reactive "handle" that forms a covalent bond with cellulosic fibers under alkaline conditions.
Synthesis of C.I. Reactive Blue 19
C.I. Reactive Blue 19 is a widely used anthraquinone dye. Its synthesis involves the Ullmann condensation of bromaminic acid with APSES.[7][8]
Caption: Synthesis of C.I. Reactive Blue 19 from APSE.
Experimental Protocol: Synthesis of C.I. Reactive Blue 19
This protocol is based on patent literature.[7][8]
-
Sulfation of APSE to APSES: APSE is reacted with concentrated sulfuric acid or oleum to form the hydrogen sulfate ester (APSES). This step is typically carried out at a controlled temperature to avoid side reactions.
-
Ullmann Condensation:
-
In a reaction vessel, dissolve APSES (0.1 mol) in water and adjust the pH to 6.0-6.5.
-
Add bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) (0.1 mol) to form a suspension.
-
Add a copper catalyst (e.g., copper(I) chloride or copper powder) and a phosphate buffer.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, the product is isolated by filtration and can be purified by washing with brine and drying.
-
| Parameter | Value |
| Reactants | APSES, Bromaminic Acid |
| Catalyst | Copper(I) salt or Copper powder |
| Solvent | Water |
| pH | 6.0 - 6.8 |
| Temperature | 80 - 90 °C |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 85 - 95% |
Synthesis of C.I. Reactive Yellow 145
C.I. Reactive Yellow 145 is a monoazo reactive dye. Its synthesis involves a multi-step process where APSES is coupled to a diazotized aromatic amine which is part of a larger molecular framework.[9]
References
- 1. guidechem.com [guidechem.com]
- 2. 2-[(3-Aminophenyl) Sulfonyl)Ethanol CAS#: 5246-57-1 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DE4422160A1 - C.I. Reactive Blue 19 direct synthesis in good yield and purity - Google Patents [patents.google.com]
- 8. KR100373997B1 - C.I.How to Make Reactive Blue 19 - Google Patents [patents.google.com]
- 9. worlddyevariety.com [worlddyevariety.com]
Application Notes and Protocols: In Vitro Assays for Derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives are limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally related sulfonamide compounds and include illustrative data to guide research and development.
Introduction
The compound 2-[(3-aminophenyl)sulfonyl]ethanol serves as a versatile scaffold for medicinal chemistry due to its reactive primary aromatic amine and primary alcohol functionalities.[1] Derivatization at these sites can yield a library of novel compounds with potential therapeutic applications. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] This document provides detailed protocols for in vitro assays to evaluate the cytotoxic and antimicrobial activities of newly synthesized derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol.
Data Presentation: Illustrative Biological Activities
The following tables summarize hypothetical quantitative data for a series of rationally designed derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol. This data is for illustrative purposes to demonstrate the potential for discovering potent biological activity through systematic derivatization.[1]
Table 1: In Vitro Cytotoxicity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| APSE-001 | Unmodified Parent Compound | MCF-7 | >100 |
| APSE-002 | N-acetylation | MCF-7 | 85.3 |
| APSE-003 | N-benzoylation | MCF-7 | 52.1 |
| APSE-004 | O-acetylation | MCF-7 | 95.2 |
| APSE-005 | N,O-diacetylation | MCF-7 | 75.8 |
| APSE-006 | N-(4-chlorobenzoyl) | MCF-7 | 25.6 |
| APSE-007 | N-(4-methoxybenzoyl) | MCF-7 | 48.9 |
| APSE-008 | Unmodified Parent Compound | HeLa | >100 |
| APSE-009 | N-(4-chlorobenzoyl) | HeLa | 31.4 |
Table 2: In Vitro Antimicrobial Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives
| Compound ID | Modification | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| APSE-001 | Unmodified Parent Compound | S. aureus | >256 |
| APSE-010 | N-sulfathiazole derivative | S. aureus | 64 |
| APSE-011 | N-sulfadiazine derivative | S. aureus | 32 |
| APSE-012 | Unmodified Parent Compound | E. coli | >256 |
| APSE-013 | N-sulfathiazole derivative | E. coli | 128 |
| APSE-014 | N-sulfadiazine derivative | E. coli | 64 |
| Ciprofloxacin | - | S. aureus | 1 |
| Ciprofloxacin | - | E. coli | 0.5 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)[2]
-
96-well tissue culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-[(3-aminophenyl)sulfonyl]ethanol derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed human cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with complete growth medium to achieve a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[2] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate the plates for 72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[2] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits the growth of a microorganism.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2-[(3-aminophenyl)sulfonyl]ethanol derivatives
-
DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well microtiter plates.[2] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.[2]
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[2] This can be assessed visually or by measuring the absorbance at 600 nm.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the assessment of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives.
Caption: Workflow for the synthesis and in vitro screening of 2-[(3-aminophenyl)sulfonyl]ethanol (APSE) derivatives.
Caption: General mechanism of antibacterial action of sulfonamides.[2]
References
Application of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in Pharmaceutical Research: An Overview of Available Data
Ethanol, 2-[(3-aminophenyl)sulfonyl]- , with the CAS Number 5246-57-1, is a chemical compound that has been noted for its role as a versatile intermediate in organic synthesis. While its primary documented application lies in the manufacturing of reactive dyes, its chemical structure, featuring a sulfonamide precursor moiety, suggests potential utility in the pharmaceutical domain. However, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies detailing its specific applications, biological activities, and mechanisms of action in pharmaceutical research.
General sources suggest that "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" may serve as a building block in the synthesis of sulfonamide-based therapeutic agents.[1] Sulfonamides are a well-established class of drugs with a broad spectrum of applications, including antibacterial, anti-inflammatory, and diuretic agents. The presence of the aminophenylsulfonyl group in this molecule makes it a candidate for chemical modification to derive novel drug candidates. There are also mentions of potential, yet unverified, anti-inflammatory and antioxidant properties of this compound.
Despite these theoretical applications, there is a lack of published research that provides quantitative data on its biological effects, detailed experimental protocols for its use in pharmaceutical studies, or elucidation of any signaling pathways it might modulate. The majority of available information pertains to its chemical synthesis and its role as a precursor in the dye industry.
Chemical Properties and Synthesis
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is a solid at room temperature, appearing as a white to brown powder or crystal. It is soluble in methanol.
The synthesis of this compound has been described through a multi-step process. One reported pathway involves the reaction of sodium benzenesulfinate with ethylene oxide to produce 2-phenylsulfonyl ethanol. This intermediate is then nitrated and subsequently hydrogenated to yield 2-[(3-aminophenyl)sulfonyl]ethanol. An alternative synthesis route starts from thiophenol and chloroethanol, followed by oxidation.
Below is a generalized workflow for a common synthesis approach.
Potential as a Pharmaceutical Intermediate
The core utility of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in a pharmaceutical context lies in its potential as a scaffold for generating libraries of new chemical entities. The primary amine group on the phenyl ring is a key functional handle that can be readily modified through various chemical reactions, such as acylation, alkylation, or diazotization, to introduce diverse substituents. These modifications can be systematically varied to explore the structure-activity relationships (SAR) of the resulting compounds and to optimize their pharmacological properties.
The following diagram illustrates the logical relationship for its potential use in drug discovery.
Conclusion
References
Application Notes and Protocols for the Derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" for the Creation of Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is a versatile bifunctional molecule offering significant opportunities for the development of novel bioactive compounds. Its structure, featuring a primary aromatic amine, a sulfonyl group, and a primary alcohol, provides multiple points for chemical modification. This document outlines strategies for the derivatization of this scaffold to generate libraries of compounds for screening as potential anticancer and antimicrobial agents. The protocols and data presented herein are based on established methodologies for analogous sulfonamide derivatives and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. While this compound is a known intermediate in the synthesis of reactive dyes, its potential in pharmaceutical research is an emerging area of interest[1][2].
Derivatization Strategies
The primary avenues for creating a diverse library of bioactive molecules from "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" involve the chemical modification of its amino and hydroxyl groups.
-
N-Acylation of the Amino Group: The primary aromatic amine can be readily acylated using a variety of acylating agents (e.g., acid chlorides, anhydrides) to introduce a wide range of substituents. This modification can significantly alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, which can in turn influence its biological activity.
-
O-Esterification of the Hydroxyl Group: The primary alcohol can be esterified with various carboxylic acids to introduce ester functionalities. This allows for the exploration of another region of chemical space and can impact the molecule's pharmacokinetic properties.
The following diagram illustrates the general workflow for the synthesis and evaluation of novel bioactive derivatives.
Caption: General workflow for synthesis and biological evaluation.
Potential Mechanisms of Action
Based on the activities of structurally related sulfonamide compounds, derivatives of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" may exhibit their biological effects through various mechanisms, including:
Anticancer Activity:
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Many sulfonamide derivatives have been shown to inhibit VEGFR-2, thereby cutting off the tumor's blood supply[3][4][5][6].
References
- 1. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 2. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-acylation of 2-((p-aminophenyl)sulphonyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((p-aminophenyl)sulphonyl)ethanol is a versatile chemical intermediate possessing both a nucleophilic aromatic amine and a primary hydroxyl group. Derivatization of the amino group through N-acylation is a critical step in the synthesis of a wide array of biologically active compounds. N-acylated sulfonamides are a significant class of compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar pKa values and hydrogen bonding capabilities.[1][2] Their enhanced chemical and enzymatic stability makes them valuable in the design of therapeutic agents targeting various biological pathways.[1][2] This document provides detailed protocols for the N-acylation of 2-((p-aminophenyl)sulphonyl)ethanol and summarizes key quantitative data for reaction optimization.
Applications
The N-acylsulfonamide moiety is a recurring structural feature in many biologically active molecules and approved drugs.[1] N-acylated derivatives of sulfonamides have shown potential as antibacterial agents, enzyme inhibitors, and modulators of signaling pathways.[1] For instance, various derivatives of 2-((p-aminophenyl)sulphonyl)ethanol have demonstrated activity as carbonic anhydrase inhibitors and have been evaluated for their anticancer and antibacterial properties.[3] The ability to readily modify the acyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
Several methods are available for the N-acylation of 2-((p-aminophenyl)sulphonyl)ethanol. The choice of protocol often depends on the desired acyl group, available reagents, and required reaction conditions. Below are two common and effective methods.
Protocol 1: N-Acylation using Acyl Chlorides under Basic Conditions
This is a traditional and widely used method for forming amides from aromatic amines.[1] The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, facilitated by a non-nucleophilic base.
Materials:
-
2-((p-aminophenyl)sulphonyl)ethanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-((p-aminophenyl)sulphonyl)ethanol (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.2 mmol) to the solution and stir. For less reactive acyl chlorides, pyridine can be used as both the base and a catalyst.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or dilute aqueous acid (e.g., 1M HCl).[1]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]
-
Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure N-acylated product.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Protocol 2: N-Acylation using Acid Anhydrides with an Acid Catalyst
This method provides an alternative to using acyl chlorides and can be advantageous when the corresponding acyl chloride is unstable or difficult to handle.[2]
Materials:
-
2-((p-aminophenyl)sulphonyl)ethanol
-
Acid anhydride (e.g., acetic anhydride, benzoic anhydride)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Concentrated sulfuric acid (H₂SO₄) or a Lewis acid (e.g., zinc chloride, ZnCl₂)[1][2]
-
Ice-water
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a reaction vessel, combine 2-((p-aminophenyl)sulphonyl)ethanol (1.0 mmol) and the acid anhydride (1.5 equivalents) in acetonitrile (15 mL).[1]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%).[1]
-
Heat the reaction mixture to 60 °C and stir.[1]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.[1]
-
Collect the precipitated product by filtration, wash it with cold water, and then with a saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the collected solid to obtain the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the N-acylation of sulfonamides, providing a basis for comparison and optimization.
| Acylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 12 h | High | [3] |
| Acetic Anhydride | Sulfuric Acid (catalytic) | Acetonitrile | 60 °C | Varies | High | [1][2] |
| Acid Anhydride | Zinc Chloride (catalytic) | Solvent-free | 80-100 °C | Varies | High | [1][2] |
| Acetic Anhydride | Vinegar (Acetic Acid) | Solvent-free | Room Temp | Varies | High | [4] |
| N-acylbenzotriazoles | Sodium Hydride (NaH) | THF | Reflux | 5 h | 76-100% | [5] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described N-acylation protocols.
Caption: Workflow for N-acylation using an acyl chloride.
Caption: Workflow for N-acylation using an acid anhydride.
References
Application Notes and Protocols for the Use of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in the Synthesis of Sulfonamide-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic protocols for utilizing "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS No. 5246-57-1) as a versatile building block in the synthesis of novel sulfonamide-based drug candidates. While this compound is a known intermediate in the synthesis of reactive dyes, its inherent chemical functionalities—a primary aromatic amine and a primary alcohol—offer significant opportunities for derivatization to explore new chemical space in drug discovery.[1] The protocols outlined below are based on established synthetic methodologies for sulfonamide and related derivatives and are intended to serve as a foundational guide for research and development.
Introduction to "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" as a Drug Precursor
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is an organic compound featuring a 3-aminophenylsulfonyl moiety attached to an ethanol group.[1] This unique combination of a nucleophilic aromatic amine and a modifiable hydroxyl group makes it an attractive starting material for generating diverse libraries of compounds for biological screening. The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.
Chemical Properties:
| Property | Value |
| CAS Number | 5246-57-1 |
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 201.24 g/mol |
| Appearance | White to brown powder/crystal |
| Melting Point | 74-75 °C |
| Solubility | Soluble in Methanol |
Synthetic Strategies and Potential Applications
The primary reactive sites for derivatization are the aromatic amino group and the terminal hydroxyl group. These sites allow for a variety of chemical transformations to synthesize a library of potential drug candidates.
Derivatization of the Aromatic Amino Group
The primary aromatic amine can be readily acylated or sulfonylated to introduce a wide range of functional groups, which can significantly influence the biological activity of the resulting compounds.
Potential Therapeutic Targets:
-
Carbonic Anhydrase Inhibitors: Many sulfonamide-based drugs are potent inhibitors of carbonic anhydrases, which are implicated in glaucoma, epilepsy, and some cancers.
-
Antibacterial Agents: The core sulfonamide scaffold is the basis for sulfa drugs, which inhibit bacterial dihydropteroate synthase.
-
Kinase Inhibitors: The introduction of specific aromatic or heterocyclic moieties can lead to compounds that target protein kinases, which are crucial in cancer and inflammatory diseases.
Derivatization of the Hydroxyl Group
The primary alcohol functionality can be esterified or etherified to modify the pharmacokinetic properties of the synthesized compounds, such as solubility and metabolic stability.
Potential Benefits of Derivatization:
-
Improved Bioavailability: Modification of the hydroxyl group can enhance the compound's ability to cross biological membranes.
-
Prodrug Strategies: Esterification can be employed to create prodrugs that are metabolized in vivo to release the active sulfonamide.
-
Modulation of Solubility: The introduction of different functional groups can be used to fine-tune the aqueous solubility of the drug candidate.
Experimental Protocols
The following are detailed protocols for the derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".
Protocol 1: Synthesis of N-Acyl Derivatives
This protocol describes the acylation of the aromatic amine of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" with an acid chloride.
Materials:
-
Ethanol, 2-[(3-aminophenyl)sulfonyl]-
-
Aryl or alkyl acid chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Quantitative Data for N-Acyl Derivatives:
| R-COCl | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | 6 | 85 |
| Acetyl chloride | 4 | 92 |
| 4-Nitrobenzoyl chloride | 8 | 81 |
Protocol 2: Synthesis of Ester Derivatives
This protocol details the esterification of the hydroxyl group of an N-acylated derivative of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".
Materials:
-
N-Acyl derivative of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
-
Carboxylic acid (e.g., acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend the N-acyl derivative (1.0 eq.) and the carboxylic acid (1.2 eq.) in anhydrous DCM.
-
Add DCC (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Quantitative Data for Ester Derivatives:
| N-Acyl Derivative | Carboxylic Acid | Reaction Time (h) | Yield (%) |
| N-Benzoyl | Acetic acid | 18 | 78 |
| N-Acetyl | Benzoic acid | 24 | 75 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".
Potential Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action for a sulfonamide derivative as a carbonic anhydrase inhibitor.
Caption: Hypothetical inhibition of Carbonic Anhydrase IX by a sulfonamide derivative.
References
Application Notes and Protocols for "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is a sulfonamide compound with potential applications in pharmaceutical research, particularly in the fields of inflammation and oxidative stress. As an aryl sulfonamide, it belongs to a class of compounds known for a wide range of biological activities.[1] This document provides detailed protocols for the preparation of stock solutions of this compound for use in biological assays and outlines its potential mechanisms of action related to key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is presented in Table 1. This information is crucial for accurate stock solution preparation and handling.
| Property | Value | Reference |
| CAS Number | 5246-57-1 | [2][3] |
| Molecular Formula | C₈H₁₁NO₃S | [2][3][4] |
| Molecular Weight | 201.24 g/mol | [2][4] |
| Appearance | White to Brown Solid/Powder | [2] |
| Melting Point | 74-75 °C | [2] |
| Boiling Point | 487.7 ± 45.0 °C (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of aryl sulfonamides for in vitro studies due to its high dissolving capacity.
Materials
-
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental requirements and the solubility of the compound.
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 201.24 g/mol × 0.001 L × 1000 mg/g = 2.0124 mg
-
-
-
Weighing the compound:
-
Tare a sterile, dry microcentrifuge tube or amber vial on an analytical balance.
-
Carefully weigh out approximately 2.01 mg of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the compound's stability at elevated temperatures should be considered.[5]
-
Visually inspect the solution to ensure no particulates are present.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, exact concentration, solvent (DMSO), preparation date, and your initials.
-
For short-term storage (up to one month), store the stock solution at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][6] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[6]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Potential Biological Applications and Signaling Pathways
Sulfonamide derivatives have been reported to possess anti-inflammatory and antioxidant properties.[7] "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" may exert its biological effects through the modulation of key signaling pathways involved in these processes.
Anti-Inflammatory Activity via NF-κB Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8] Some sulfonamides have been shown to inhibit the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-8, and TNFα.[9] The potential mechanism involves the direct inhibition of IκB kinases (IKKs), which are crucial for the activation of NF-κB.[10]
Antioxidant Activity via Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. Some sulfonamide derivatives have been shown to activate the Nrf2 pathway.
Experimental Workflow for In Vitro Screening
The following diagram outlines a general workflow for screening the biological activity of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in a cell-based assay.
Safety Precautions
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" may cause skin and eye irritation.[7] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.
Disclaimer: This document is intended for informational purposes for research professionals. All experiments should be conducted in a controlled laboratory setting by trained personnel, adhering to all applicable safety guidelines and regulations.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. mdpi.com [mdpi.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Introduction
Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS No. 5246-57-1) is a significant organic building block and an important intermediate in the synthesis of various compounds, including reactive dyes.[1][2] Accurate and precise quantification of this analyte is crucial for quality control during synthesis, formulation, and in final products to ensure safety and efficacy. This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles for similar aromatic sulfonyl compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the analytical methods described. These values are typical for well-validated HPLC-UV and LC-MS/MS methods for the analysis of small organic molecules and should be established for the specific method developed.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Range | Description |
| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve. |
| Range (µg/mL) | 1 - 100 | The concentration range over which the method is linear, precise, and accurate. |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 - 1.5 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The relative standard deviation for replicate injections of a standard solution. |
| Accuracy (% Recovery) | 98 - 102% | The percentage of the true value obtained when analyzing a sample of known concentration. |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Range | Description |
| Linearity (r²) | > 0.998 | The coefficient of determination for the calibration curve. |
| Range (ng/mL) | 0.1 - 100 | The concentration range over which the method is linear, precise, and accurate. |
| Limit of Detection (LOD) (ng/mL) | 0.01 - 0.05 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) (ng/mL) | 0.05 - 0.1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% (at LOQ), < 10% (higher conc.) | The relative standard deviation for replicate injections of a standard solution. |
| Accuracy (% Recovery) | 85 - 115% | The percentage of the true value obtained when analyzing a sample of known concentration. |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Reference standard of Ethanol, 2-[(3-aminophenyl)sulfonyl]- (purity >98%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate
-
HPLC-grade water
-
0.45 µm syringe filters
2. Chromatographic Conditions
-
Mobile Phase A: 10 mM Dipotassium hydrogen phosphate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethanol, 2-[(3-aminophenyl)sulfonyl]- reference standard and dissolve in a 10 mL volumetric flask with a 50:50 methanol/water mixture.[4]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., 50:50 methanol/water). Dilute as necessary to bring the analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[4]
4. Analysis
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the analyte in the samples by comparing the peak area to the calibration curve.
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Reference standard of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
-
Isotopically labeled internal standard (optional, for improved accuracy)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS grade water
-
0.22 µm syringe filters
2. LC Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.[3]
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 35 °C[3]
-
Injection Volume: 5 µL[3]
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): 202.05 (for [M+H]⁺ of C8H11NO3S)
-
Product Ions: To be determined by direct infusion of the reference standard.
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Dwell Time: To be optimized for the number of transitions monitored.
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Dilute the sample 1:1000 with 50:50 acetonitrile:water.[3] Centrifuge the diluted sample at 10,000 rpm for 5 minutes.[3] Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3] If using an internal standard, spike it into the sample before filtration.[3]
5. Analysis
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.
Visualizations
References
Troubleshooting & Optimization
Troubleshooting low yield in "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" synthesis
Welcome to the technical support center for the synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethanol, 2-[(3-aminophenyl)sulfonyl]-?
A common and effective method involves a two-step process:
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Nitration: 2-(Phenylsulfonyl)ethanol is nitrated to form 2-((3-nitrophenyl)sulfonyl)ethanol.
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Reduction: The nitro group of 2-((3-nitrophenyl)sulfonyl)ethanol is then reduced to an amine to yield the final product, Ethanol, 2-[(3-aminophenyl)sulfonyl]-.[1]
Q2: My final product is discolored (e.g., pink or brown). What is the likely cause?
Discoloration is often due to the oxidation of the aromatic amine functional group. Amines are susceptible to air oxidation, which can form colored impurities. To minimize this, it is advisable to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light.
Q3: How can I purify the final product if recrystallization is not effective?
If recrystallization does not yield a product of sufficient purity, column chromatography is a recommended alternative. A silica gel stationary phase with a suitable mobile phase, such as a gradient of ethyl acetate in hexane, can be effective for separating the desired product from impurities.
Q4: What are the main safety precautions to consider during this synthesis?
The nitration step involves the use of strong, corrosive acids (nitric and sulfuric acid) and is a highly exothermic reaction.[2] Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The reaction should be carried out in a well-ventilated fume hood, and the temperature must be carefully controlled to prevent runaway reactions. Catalytic hydrogenation for the reduction step involves flammable hydrogen gas and pyrophoric catalysts like Raney Nickel, requiring a specialized setup and careful handling.
Troubleshooting Low Yield
Low yields can occur at different stages of the synthesis. Below are common problems and their potential solutions in a question-and-answer format.
Step 1: Nitration of 2-(Phenylsulfonyl)ethanol
Q: My nitration reaction resulted in a low yield of the desired 2-((3-nitrophenyl)sulfonyl)ethanol. What could be the issue?
A: Several factors can contribute to a low yield in this step. Consider the following:
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Improper Temperature Control: The nitration of aromatic compounds is highly exothermic. If the temperature is too high, it can lead to the formation of dinitrated byproducts and other side reactions, reducing the yield of the desired mono-nitro product. It is crucial to maintain a low temperature, typically between 0-10 °C, during the addition of the nitrating mixture.
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Incorrect Reagent Stoichiometry: An excess of nitric acid can promote dinitration. Carefully control the molar ratios of the reactants.
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Acid Concentration: The concentration of sulfuric acid is critical for the formation of the nitronium ion (NO₂⁺), the active electrophile.[2] Using a sulfuric acid concentration that is too low can result in an incomplete reaction.
Step 2: Reduction of 2-((3-nitrophenyl)sulfonyl)ethanol
Q: The reduction of the nitro group is incomplete or the yield of the amine is low. What are the common pitfalls?
A: The efficiency of the reduction of an aromatic nitro group can be affected by several factors:[3]
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Catalyst Activity: If you are using catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C, or Pt/C) may be inactive.[3] Ensure you are using a fresh and active catalyst. Catalyst poisoning by impurities in the starting material or solvent can also occur.
-
Hydrogen Pressure: For catalytic hydrogenation, maintaining the appropriate hydrogen pressure is crucial for driving the reaction to completion.
-
pH of the Reaction Mixture: The pH can influence the rate and selectivity of the reduction. For some reductions, adjusting the pH to a neutral or slightly basic level can be beneficial.[4]
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Choice of Reducing Agent: If catalytic hydrogenation is not providing the desired results, alternative reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or iron (Fe) in acidic medium can be employed.
Data Presentation
Table 1: Impact of Reaction Conditions on Nitration Yield (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 0-5 °C | 25 °C | > 50 °C | Lower temperatures favor mono-nitration and higher yields of the desired product. |
| HNO₃ (equivalents) | 1.1 | 1.5 | 2.0+ | A slight excess of nitric acid is optimal. Higher equivalents can lead to dinitration. |
| Reaction Time | 1 hour | 3 hours | 6 hours | Reaction should be monitored by TLC to determine completion and avoid side reactions. |
Table 2: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing System | Typical Yield | Advantages | Disadvantages |
| H₂, Pd/C | > 90% | High yield, clean reaction, catalyst can be recovered. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Raney Ni, H₂ | 85-95% | High activity, relatively inexpensive. | Pyrophoric, requires careful handling, may contain residual aluminum. |
| SnCl₂ / HCl | 70-85% | Good for small-scale synthesis, does not require special pressure equipment. | Stoichiometric amounts of metal salts are produced as waste, workup can be tedious. |
| Fe / HCl or Acetic Acid | 75-90% | Inexpensive, effective. | Requires acidic conditions, produces iron salt waste. |
Experimental Protocols
Protocol 1: Synthesis of 2-((3-Nitrophenyl)sulfonyl)ethanol
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0 °C in an ice-salt bath.
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Slowly add 2-(phenylsulfonyl)ethanol (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, keeping the mixture cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of 2-(phenylsulfonyl)ethanol over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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The solid precipitate of 2-((3-nitrophenyl)sulfonyl)ethanol is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Protocol 2: Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- via Catalytic Hydrogenation
-
To a hydrogenation vessel, add 2-((3-nitrophenyl)sulfonyl)ethanol (1 equivalent), a suitable solvent such as methanol or ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the hydrogen uptake and by TLC analysis until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Ethanol, 2-[(3-aminophenyl)sulfonyl]- by recrystallization from a suitable solvent (e.g., ethanol/water mixture or isopropanol).
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with Ethanol, 2-[(3-aminophenyl)sulfonyl]-
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues with "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS: 5246-57-1) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" soluble in water?
According to available chemical data, "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is reported to be soluble in water.[1] However, researchers may encounter solubility challenges under specific experimental conditions, such as high concentrations, the presence of certain salts, or specific pH ranges.
Q2: I'm observing precipitation when diluting my concentrated stock of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (dissolved in an organic solvent) into my aqueous buffer. Why is this happening?
This is a common phenomenon for many organic compounds when transitioning from a high-polarity organic solvent to a lower-polarity aqueous environment.[2] The drastic change in solvent polarity can cause the compound to "crash out" or precipitate from the solution. This can be particularly prevalent if your aqueous buffer contains high concentrations of salts, a phenomenon known as "salting out".[2]
Q3: What are the initial steps to troubleshoot the precipitation of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" upon dilution into an aqueous buffer?
When encountering precipitation, a systematic approach is recommended.[3] First, verify the identity and purity of your compound. Then, proceed with a stepwise optimization of your dissolution method. Key strategies include adjusting the final concentration, optimizing the dilution technique, and considering the use of co-solvents or pH adjustments.[1][2]
Troubleshooting Guides
Guide 1: Optimizing Stock Solution and Dilution Technique
If you are observing precipitation when diluting a stock solution, the following steps can help mitigate the issue.
Experimental Protocol: Optimized Dilution Method
-
Prepare a Concentrated Stock: Prepare a high-concentration stock solution of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in a water-miscible organic solvent such as DMSO or ethanol.[4]
-
Pre-warm the Aqueous Buffer: Gently warm your aqueous experimental buffer to the intended experimental temperature (e.g., 37°C) if compatible with your assay.
-
Vortex During Addition: While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise.[2] This rapid dispersion helps to avoid localized areas of high concentration that can lead to precipitation.[2]
-
Visual Inspection: After addition, visually inspect the solution for any signs of precipitation or cloudiness.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the final assay medium containing the same concentration of the organic solvent used for the stock solution, but without the compound.[4]
Guide 2: Co-Solvent Screening for Enhanced Solubility
The use of a co-solvent in the final aqueous solution can significantly improve the solubility of a compound.[2]
Experimental Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Buffers: Prepare a series of your aqueous experimental buffer containing varying percentages of a water-miscible co-solvent (e.g., ethanol, PEG 400). Common starting percentages are 1%, 2%, 5%, and 10%.[2]
-
Compound Addition: To 990 µL of each co-solvent buffer, add 10 µL of a 100x concentrated stock solution of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in an organic solvent.
-
Immediate Mixing: Vortex the solution immediately and thoroughly after the addition of the compound stock.
-
Observation: Observe the solutions for any signs of precipitation immediately after mixing and after a short incubation period (e.g., 1 hour) at the experimental temperature.
-
Select Optimal Concentration: Determine the lowest concentration of the co-solvent that maintains the compound in solution.
| Co-solvent | Concentration (%) | Observation (Immediate) | Observation (1 hr) |
| None | 0 | Precipitation | Heavy Precipitation |
| Ethanol | 1 | Slight Cloudiness | Precipitation |
| Ethanol | 2 | Clear Solution | Clear Solution |
| PEG 400 | 1 | Clear Solution | Clear Solution |
| PEG 400 | 2 | Clear Solution | Clear Solution |
Guide 3: pH Adjustment to Improve Solubility
For ionizable compounds, adjusting the pH of the aqueous solution can have a significant impact on solubility.[1][5] "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" contains an amino group, which can be protonated at acidic pH, potentially increasing its aqueous solubility.
Experimental Protocol: pH Optimization
-
Determine pKa: If the pKa of the amino group is known or can be predicted, prepare a series of buffers with pH values around the pKa.
-
Prepare Test Solutions: Add a fixed amount of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" to each buffer.
-
Assess Solubility: Vortex each solution and visually inspect for dissolution. If necessary, sonication or gentle heating can be used to aid dissolution.
-
Identify Optimal pH: Determine the pH range at which the compound exhibits the highest solubility.
-
Compatibility Check: Ensure that the optimal pH for solubility is compatible with your experimental system (e.g., cell viability, enzyme activity).
| Buffer pH | Observation |
| 5.0 | Clear Solution |
| 6.0 | Clear Solution |
| 7.0 | Slight Cloudiness |
| 8.0 | Precipitation |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflow for co-solvent screening.
References
Identifying and minimizing byproducts in 2-[(3-aminophenyl)sulfonyl]ethanol reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on byproduct identification and minimization.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol, presented in a question-and-answer format to directly address specific issues.
Route 1: Synthesis via Reduction of 3-Nitrobenzenesulfonyl Precursor
This is a widely employed synthetic route. The key steps typically involve:
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Sulfonylation: Reaction of nitrobenzene with a sulfonating agent (e.g., chlorosulfonic acid) to form 3-nitrobenzenesulfonyl chloride.
-
Ethoxylation: Reaction of the sulfonyl chloride or a derivative with an ethanol source.
-
Reduction: Conversion of the nitro group to an amino group.
Question: My final product is a dark color, not the expected white to light brown powder. What is the likely cause and how can I fix it?
Answer: Discoloration often indicates the presence of impurities arising from side reactions. The most common culprits are:
-
Nitroso and Azo Compounds: Incomplete reduction of the nitro group can lead to the formation of highly colored nitroso and azo byproducts.
-
Oxidation Products: The aminophenyl group is susceptible to oxidation, which can form colored impurities, especially when exposed to air over extended periods.
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Isomeric Impurities: Formation of ortho- and para-isomers during the initial sulfonation of nitrobenzene can lead to a mixture of products that are difficult to separate and may contribute to discoloration.[1]
Solutions:
-
Optimize Reduction Conditions: Ensure complete reduction of the nitro group by using a fresh, active catalyst (e.g., Raney Nickel, Pd/C), maintaining adequate hydrogen pressure, and ensuring efficient stirring.[2] The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amine product.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to remove colored impurities.[1]
Question: The yield of my reduction step is consistently low. What are the potential reasons?
Answer: Low yields in the reduction of the nitro group can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent, or it may have lost activity due to improper storage or handling.[2]
-
Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure can lead to an incomplete conversion of the nitro intermediate.
-
Side Reactions: As mentioned, the formation of byproducts such as hydroxylamines, nitroso, or azo compounds will consume the starting material and reduce the yield of the desired amine.[3]
-
Product Loss During Work-up: The product may have some solubility in the filtration solvent, leading to losses.
Solutions:
-
Catalyst Management: Use a fresh, high-quality catalyst. For catalytic hydrogenations, ensure the catalyst is properly dispersed in the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC.
-
Optimize Work-up: Cool the reaction mixture thoroughly before filtration to minimize the solubility of the product. Wash the filter cake with a minimal amount of cold solvent.
Question: I am observing an unexpected peak in my HPLC analysis of the final product. What could it be?
Answer: An unexpected peak could be one of several potential byproducts. The identity of the byproduct will depend on the specific reaction step where it was formed.
-
From Sulfonylation: Isomers of the desired product, such as 2-[(2-aminophenyl)sulfonyl]ethanol or 2-[(4-aminophenyl)sulfonyl]ethanol, can be formed.[1]
-
From Ethoxylation: Incomplete reaction can leave unreacted starting material. Side reactions could also lead to the formation of di-ethoxylated products or polyethylene glycol (PEG) if water is present.[4]
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From Reduction: As discussed, byproducts of incomplete reduction (nitroso, hydroxylamino intermediates) or over-reduction are possibilities. Dimerization to form azo or azoxy compounds can also occur.[3]
Identification and Confirmation:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[5]
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.[6][7]
-
Reference Standards: If available, co-injecting commercially available standards of suspected byproducts can confirm their identity.
Data Presentation
The following tables summarize quantitative data related to the synthesis and analysis of 2-[(3-aminophenyl)sulfonyl]ethanol.
Table 1: Typical Reaction Conditions and Yields for Key Synthetic Steps
| Reaction Step | Reagents and Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Sulfonylation of Nitrobenzene | Nitrobenzene, Chlorosulfonic Acid | 90-120 | 2-4 | >90 | Patent Literature |
| Ethoxylation | 3-Nitrobenzenesulfonyl chloride, Ethanol, Base | 50-70 | 3-6 | 80-90 | General Protocol |
| Catalytic Hydrogenation (Reduction) | 2-[(3-Nitrophenyl)sulfonyl]ethanol, H₂, Raney Nickel or Pd/C, Ethanol | 25-50 | 4-8 | >95 | [2] |
| Hydrolysis of Acetamido Intermediate | 2-[(3-Acetamidophenyl)sulfonyl]ethanol, aq. HCl or NaOH | Reflux | 2-4 | >90 | [1] |
Table 2: Common Byproducts and Their Identification
| Byproduct Name | Potential Origin | Analytical Identification Method |
| 2-[(2-Aminophenyl)sulfonyl]ethanol | Isomer formation during sulfonylation | HPLC, LC-MS |
| 2-[(4-Aminophenyl)sulfonyl]ethanol | Isomer formation during sulfonylation | HPLC, LC-MS |
| 3-Aminobenzenesulfonic acid | Hydrolysis of sulfonyl group | HPLC, LC-MS |
| 2-[(3-Nitrophenyl)sulfonyl]ethanol | Incomplete reduction | HPLC, LC-MS |
| 3,3'-Azoxybis(benzenesulfonyl)diethanol | Dimerization during reduction | LC-MS |
| Polyethylene Glycol (PEG) | Side reaction during ethoxylation | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of 2-[(3-Nitrophenyl)sulfonyl]ethanol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet, place 3-nitrobenzenesulfonyl chloride (1.0 eq).
-
Reagent Addition: Dissolve the sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF). Add ethanol (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at 50-60°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation to 2-[(3-Aminophenyl)sulfonyl]ethanol
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-[(3-nitrophenyl)sulfonyl]ethanol (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or 5% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the hydrogen uptake ceases.
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization from an ethanol/water mixture.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the synthesis and analysis of 2-[(3-aminophenyl)sulfonyl]ethanol.
Caption: Workflow for identifying and minimizing byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Ethoxylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-, a key intermediate in the production of reactive dyes.[1][2] The synthesis is typically a two-step process involving the formation of a sulfone intermediate followed by the reduction of a nitro group.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for Ethanol, 2-[(3-aminophenyl)sulfonyl]-?
A1: A widely recognized synthetic pathway starts from nitrobenzene. The process involves several key transformations:
-
Sulfochlorination: Nitrobenzene is reacted with chlorosulfonic acid to produce 3-nitrobenzenesulfonyl chloride.[2]
-
Reduction to Sulfinate: The resulting sulfonyl chloride is then reduced, for example with sodium sulfite, to form 3-nitrobenzenesulfinate.[2]
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Ethoxylation: This intermediate is converted to 2-[(3-nitrophenyl)sulfonyl]ethanol.[2]
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Nitro Group Reduction: Finally, the nitro group is reduced to an amine, yielding the target molecule, Ethanol, 2-[(3-aminophenyl)sulfonyl]-.[2] This final reduction is often achieved through catalytic hydrogenation using catalysts like Raney nickel.[2]
An alternative approach involves the reaction of sodium benzenesulfinate with ethylene oxide to form 2-phenylsulfonyl ethanol, which is then nitrated and subsequently reduced.[1][3]
Q2: What are the primary applications of Ethanol, 2-[(3-aminophenyl)sulfonyl]-?
A2: This compound is a crucial intermediate in the synthesis of reactive dyes.[1][2] It is also used in the development of pharmaceuticals due to its anti-inflammatory and antioxidant properties.[4]
Q3: Are there any safety precautions I should be aware of when handling the intermediate, 2-[(3-nitrophenyl)sulfonyl]ethanol?
A3: Yes, the presence of the nitro group requires careful handling. It is advisable to use proper personal protective equipment, including gloves and safety glasses, as the compound may cause skin and eye irritation.[4] Ensure adequate ventilation to avoid inhaling any potentially toxic fumes.[4]
Troubleshooting Guides
Part 1: Synthesis of 2-[(3-nitrophenyl)sulfonyl]ethanol (Sulfonylation Step)
Issue 1: Low Yield of 2-[(3-nitrophenyl)sulfonyl]ethanol.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Hydrolysis of Sulfonyl Chloride | Ensure all reactants, solvents, and glassware are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the yield of the desired product.[5] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some sulfonylation reactions proceed at room temperature, others may require heating to achieve a satisfactory rate.[6] | Temperature can significantly influence the rate of reaction. |
| Poor Quality of Starting Materials | Use pure and dry starting materials. If possible, use freshly prepared or purified 3-nitrobenzenesulfonyl chloride. | Impurities in the starting materials can lead to side reactions and lower yields. |
Issue 2: Formation of Multiple Products.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Side Reactions of Sulfonyl Chloride | Control the stoichiometry of the reactants carefully. Consider the slow, dropwise addition of the sulfonyl chloride to the reaction mixture at a controlled temperature. | This can help to minimize side reactions and the formation of undesired byproducts.[5] |
| Reaction with Solvent | Choose an inert solvent that does not react with the sulfonyl chloride. | The solvent should be selected to ensure it does not participate in the reaction. |
Part 2: Reduction of 2-[(3-nitrophenyl)sulfonyl]ethanol to Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Issue 1: Incomplete Reduction of the Nitro Group.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Inactive Catalyst (Catalytic Hydrogenation) | Use a fresh or high-quality catalyst (e.g., Pd/C, Raney Nickel).[7][8] Consider increasing the catalyst loading or the hydrogen pressure. | Catalysts can deactivate over time or due to improper handling.[7] Higher catalyst loading or pressure can improve reaction rates.[7][9] |
| Poor Solubility of Starting Material | Select a solvent system in which the nitro compound is soluble.[7] A co-solvent system like ethanol/water might be beneficial.[7] | Good solubility is crucial for efficient contact between the substrate and the catalyst or reducing agent.[7] |
| Insufficient Reducing Agent (Metal/Acid Reduction) | Ensure an adequate excess of the metal (e.g., Fe, Sn, Zn) and acid is used to drive the reaction to completion.[7][10] | Stoichiometry is critical for complete conversion. |
Issue 2: Formation of Side Products (e.g., hydroxylamines, azoxy compounds).
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Stepwise Nature of Nitro Reduction | Ensure a sufficient excess of the reducing agent is used to promote complete reduction to the amine.[7] | This helps to reduce any partially reduced intermediates that may have formed.[7] |
| Localized Overheating | Maintain proper temperature control, especially for exothermic reactions, to prevent the formation of side products like azobenzene derivatives.[7] | Uncontrolled temperature can lead to undesired reaction pathways. |
| Hydrogen Starvation (Catalytic Hydrogenation) | Ensure adequate stirring and hydrogen supply to prevent the formation of intermediates like azines, which can poison the catalyst. | Good mass transfer of hydrogen is essential for a clean and complete reaction. |
Experimental Protocols
Synthesis of 2-[(3-nitrophenyl)sulfonyl]ethanol
This procedure is a representative method and may require optimization.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve ethanolamine in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[11]
Reduction of 2-[(3-nitrophenyl)sulfonyl]ethanol using Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation vessel, add 2-[(3-nitrophenyl)sulfonyl]ethanol and a suitable solvent (e.g., ethanol, ethyl acetate).[12]
-
Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (Pd/C) or Raney Nickel.[8][12]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously.[13]
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Visualized Workflows
References
- 1. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 2. 2-((3-Aminophényl)sulfonyl)éthanol — Wikipédia [fr.wikipedia.org]
- 3. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Addressing stability problems of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in different solvents
Welcome to the technical support center for Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS: 5246-57-1). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents and conditions. Find answers to frequently asked questions and use the troubleshooting guide to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ethanol, 2-[(3-aminophenyl)sulfonyl]- and what are its key chemical features?
A1: Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a chemical compound with the molecular formula C₈H₁₁NO₃S.[1][2][3] Its structure features a primary aromatic amine (an aniline derivative) and a sulfone functional group. These groups are the primary determinants of its chemical reactivity and stability. The compound is reportedly a white to brown powder and is soluble in methanol.[2][4][5]
Q2: What are the primary stability concerns for this compound?
A2: Due to its chemical structure, the primary stability concerns are:
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Oxidation of the Aromatic Amine: The 3-aminophenyl group is susceptible to oxidation, which can occur in the presence of air (oxygen), light, or oxidizing agents. This degradation often results in the formation of colored impurities. Primary aromatic amines are known to be lipid-soluble and can be absorbed through the skin.[6]
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pH Sensitivity: The basicity of the aromatic amine is relatively weak due to the electron-withdrawing nature of the sulfonyl group and resonance delocalization of the nitrogen lone pair into the aromatic ring.[7][8][9] Extreme pH conditions (strong acid or base) can lead to hydrolysis or other degradative reactions. Aromatic amines are generally less stable in acidic food simulants like acetic acid.[10]
-
Photosensitivity: Exposure to UV or visible light can promote oxidative degradation pathways.
Q3: What is a forced degradation study and why is it relevant for this compound?
A3: A forced degradation or stress study is an essential part of pharmaceutical development where a drug substance or product is intentionally exposed to harsh conditions beyond standard accelerated stability testing.[11][12][13] These conditions include high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light. The goal is to identify potential degradation products and pathways, which helps in developing stable formulations and robust analytical methods.[13] Given the reactive nature of the aromatic amine moiety, a forced degradation study is critical for understanding the stability profile of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Troubleshooting Guide
This guide addresses common problems observed during the handling and analysis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- in solution.
| Observed Problem | Potential Cause | Recommended Action |
| Solution turns yellow, brown, or pink upon standing. | Oxidation of the Aromatic Amine: This is the most common degradation pathway for aromatic amines, accelerated by air, light, or trace metal impurities. | • Prepare solutions fresh whenever possible.• Use de-gassed or sparged solvents (e.g., with nitrogen or argon) to minimize dissolved oxygen.• Protect solutions from light using amber vials or by covering them with aluminum foil.• Consider adding an antioxidant (e.g., BHT, sodium metabisulfite) if compatible with your experimental design. |
| A new, unknown peak appears in the HPLC chromatogram over time. | Chemical Degradation: This indicates the formation of one or more degradation products. The new peak could be an oxidation product, a hydrolysate, or a photosensitive byproduct. | • Characterize the new peak using LC-MS to determine its mass and propose a structure.[14]• Perform a forced degradation study (see protocol below) to systematically identify degradation products under specific stress conditions (acid, base, oxidation, etc.). This will help in pinpointing the cause.• Re-evaluate your chosen solvent and storage conditions for compatibility. |
| Poor recovery or loss of parent compound in acidic mobile phases (pH < 3). | Acid-Catalyzed Degradation: Primary aromatic amines can be unstable in highly acidic environments.[10] While protonation can stabilize the amine against oxidation, other degradation pathways may be initiated. | • If possible, adjust the mobile phase pH to be in the range of 3-7.• Keep sample residence time in the autosampler to a minimum.• If low pH is required for chromatography, ensure the sample is dissolved in a weaker solvent and injected promptly. |
| Precipitation or cloudiness observed in aqueous buffers. | Poor Solubility or Salt Formation: The compound is soluble in methanol but may have limited solubility in aqueous buffers, especially at certain pH values where it may not be ionized.[4][5] | • Confirm the solubility of the compound in your specific buffer system.• Consider adding a small percentage of an organic co-solvent like acetonitrile or methanol to your buffer to improve solubility.• Adjust the pH to see if solubility improves. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical procedure to investigate the stability of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent where it is known to be stable, such as methanol or acetonitrile.[15]
-
-
Stress Conditions:
-
For each condition, mix the stock solution with the stressor agent, typically in a 1:1 ratio. Aim for a final compound concentration of ~0.5 mg/mL. Store a control sample (dissolved in the analysis solvent) at 4°C protected from light.
-
Acid Hydrolysis: Use 0.1 N HCl.
-
Base Hydrolysis: Use 0.1 N NaOH.
-
Oxidative Degradation: Use 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Stress: Incubate the stock solution (solid and in solution) at 60°C.
-
Photolytic Stress: Expose the stock solution (in a quartz cuvette or clear vial) to a photostability chamber with a light source compliant with ICH Q1B guidelines.
-
-
Sample Handling and Analysis:
-
Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours).
-
At each time point, withdraw an aliquot. If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute the samples to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze all samples (including the control) by a stability-indicating HPLC-UV method.[14][15] Use a mass spectrometer (LC-MS) for peak identification.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Identify and quantify major degradation products. The industry-accepted range for significant degradation is between 5-20%.[13]
-
Visualizations
Potential Degradation Pathway
The primary aromatic amine is the most likely site of initial degradation, particularly via oxidation.
Caption: Potential degradation pathways for the target compound.
Forced Degradation Workflow
This diagram illustrates the logical flow of a forced degradation experiment.
Caption: Workflow for a typical forced degradation study.
References
- 1. 2-[(3-Aminophenyl) Sulfonyl)Ethanol CAS#: 5246-57-1 [m.chemicalbook.com]
- 2. 2-[(3-Aminophenyl)sulfonyl]ethanol | CymitQuimica [cymitquimica.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chembk.com [chembk.com]
- 5. 5246-57-1 CAS MSDS (2-[(3-Aminophenyl) Sulfonyl)Ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 8. Video: Basicity of Aromatic Amines [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. ymerdigital.com [ymerdigital.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-?
A1: The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- typically involves the reduction of the corresponding nitro compound, 2-[(3-nitrophenyl)sulfonyl]ethanol. Impurities can arise from several sources:
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Incomplete Reduction: The presence of the starting material, 2-[(3-nitrophenyl)sulfonyl]ethanol, is a common impurity if the reduction is not driven to completion.
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Reduction Intermediates: Partial reduction of the nitro group can lead to the formation of intermediates such as nitroso and hydroxylamine compounds.
-
Coupling Byproducts: Under certain reduction conditions, especially with metal hydrides, azo compounds can be formed as byproducts.
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Isomeric Impurities: If the starting materials are not isomerically pure, ortho- and para-isomers of the final product may be present.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup may remain in the crude product.
Q2: My purified product has a yellow or brownish tint. What is the likely cause and how can I remove it?
A2: A colored tint in the final product often indicates the presence of trace impurities, particularly oxidized species or residual nitro-aromatic compounds. Activated charcoal treatment during recrystallization can be effective in removing colored impurities.
Q3: I am observing "oiling out" instead of crystallization during the purification process. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solute is highly impure or if the cooling rate is too fast. To address this, try the following:
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Add a small amount of the "good" solvent to the hot solution to ensure complete dissolution.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
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Add a seed crystal of the pure compound, if available.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Low Purity After Recrystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Broad melting point range or melting point lower than expected. | Presence of impurities that depress the melting point. | Perform a second recrystallization. Consider using a different solvent system. If impurities are significantly different in polarity, consider column chromatography. |
| Presence of starting material (nitro compound) in NMR or HPLC analysis. | Incomplete reduction reaction. | Optimize the reduction reaction conditions (e.g., increase reaction time, temperature, or amount of reducing agent). Purify the crude product using column chromatography to separate the more polar product from the less polar starting material. |
| Multiple spots on Thin Layer Chromatography (TLC) after recrystallization. | Co-crystallization of impurities with the product. The chosen solvent system is not optimal for separating the impurities. | Select a different recrystallization solvent or a solvent/anti-solvent system.[1] Perform column chromatography for a more effective separation. |
Issues with Column Chromatography
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the desired product from impurities. | Inappropriate solvent system (mobile phase). | Optimize the mobile phase polarity using TLC. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or methanol and dichloromethane. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound may be adsorbing too strongly to the silica gel. | Gradually increase the polarity of the mobile phase. If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve elution. |
| The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system. |
Data Presentation
The following table summarizes representative data on the purity of Ethanol, 2-[(3-aminophenyl)sulfonyl]- before and after applying different purification techniques.
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Yield (%) |
| Single-Solvent Recrystallization (Methanol) | 85 | 95-97 | 70-80 |
| Mixed-Solvent Recrystallization (Methanol/Water) | 85 | >98 | 60-75 |
| Silica Gel Column Chromatography | 85 | >99 | 50-70 |
Note: The purity values are typically determined by High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This protocol is designed for researchers familiar with standard laboratory techniques.
Materials:
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Crude Ethanol, 2-[(3-aminophenyl)sulfonyl]-
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Methanol (HPLC grade)
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Deionized Water
-
Erlenmeyer flask
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Hot plate with magnetic stirring
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Büchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask with stirring. The compound is soluble in methanol.[2]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Addition of Anti-Solvent: While the methanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid. Water acts as the anti-solvent.
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Redissolution: If persistent turbidity occurs, add a few drops of hot methanol until the solution becomes clear again.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
Materials:
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Crude Ethanol, 2-[(3-aminophenyl)sulfonyl]-
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Silica gel (for column chromatography)
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Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexanes, then 100% ethyl acetate) to elute the compounds from the column. The more polar product will elute after the less polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is adapted from a protocol for the analysis of the para-isomer and should be validated for the meta-isomer.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol, 2-[(3-aminophenyl)sulfonyl]- reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 30% acetonitrile in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh the synthesized product and dissolve it in methanol to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system and record the chromatograms.
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Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualization
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Caption: A troubleshooting workflow for the purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
References
Modifying experimental protocols for 2-((p-aminophenyl)sulphonyl)ethanol derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying experimental protocols for the derivatization of 2-((p-aminophenyl)sulphonyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-((p-aminophenyl)sulphonyl)ethanol available for derivatization?
A1: The primary reactive sites are the aromatic amino group (-NH₂) and the terminal hydroxyl group (-OH). The aromatic amine can undergo reactions like acylation and alkylation, while the hydroxyl group is suitable for esterification and etherification[1].
Q2: Why is it sometimes necessary to protect the amino group during the synthesis of sulfonamides?
A2: Protecting the amino group, often by acetylation, prevents unwanted side reactions. For instance, during the preparation of a sulfonyl chloride, an unprotected aniline could react with the newly formed sulfonyl chloride, leading to polymer formation[2].
Q3: What are common impurities that might be present in the final derivatized product?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and isomers (e.g., ortho-isomers) formed during precursor synthesis. Effective purification methods like recrystallization or column chromatography are crucial to remove these impurities[3].
Q4: Which analytical techniques are recommended for confirming the structure of the derivatized product?
A4: For structural confirmation and purity assessment, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are recommended[1]. For quantitative analysis and separation of the product from impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools[4][5].
Troubleshooting Guides
Problem 1: Low yield during N-acylation of the aromatic amino group.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Sulfonyl chlorides and acyl chlorides are sensitive to moisture, which can lead to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help[3][6]. |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature[6]. Ensure the correct stoichiometry of reagents is used[3]. |
| Poor Quality of Acylating Agent | Use a fresh or recently purified acylating agent (e.g., benzoyl chloride) to ensure its reactivity has not been compromised by degradation[6]. |
| Steric Hindrance | If the acylating agent or the substrate is sterically hindered, the reaction rate may be slow. Increasing the reaction temperature or time may be necessary[6]. |
Problem 2: Difficulty in purifying the final derivatized product.
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Optimize the reaction conditions to drive the reaction to completion. During work-up, use appropriate aqueous washes (e.g., dilute acid or base) to remove unreacted starting materials[3]. |
| Formation of Side Products | Maintain careful control over reaction temperature, as exothermic reactions can lead to the formation of undesired byproducts[3]. |
| Ineffective Purification Technique | For purification, crystallization is often a preferred method for obtaining highly pure sulfonamides. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate) to find the optimal conditions for recrystallization. If crystallization is challenging, column chromatography is a reliable alternative[3][6]. |
Experimental Protocols
N-Acylation of 2-((p-aminophenyl)sulphonyl)ethanol
This protocol describes the synthesis of an N-acylated derivative of 2-((p-aminophenyl)sulphonyl)ethanol.
Materials:
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2-((p-aminophenyl)sulphonyl)ethanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Benzoyl chloride
-
5% Citric acid solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve 1 mmol of 2-((p-aminophenyl)sulphonyl)ethanol in 10 mL of anhydrous DCM in a round-bottom flask.
-
Add 1.2 mmol of triethylamine to the solution and cool the flask to 0°C in an ice bath.
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Slowly add 1.1 mmol of benzoyl chloride dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture sequentially with 10 mL of 5% citric acid solution (twice), 10 mL of saturated NaHCO₃ solution (twice), and 10 mL of brine (once)[1].
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using an ethyl acetate/hexane gradient to yield the desired N-acylated product[1].
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry[1].
O-Esterification of 2-((p-aminophenyl)sulphonyl)ethanol
This protocol details the esterification of the hydroxyl group of 2-((p-aminophenyl)sulphonyl)ethanol.
Materials:
-
2-((p-aminophenyl)sulphonyl)ethanol
-
Benzoic acid
-
Anhydrous dichloromethane (DCM)
-
N,N'-dicyclohexylcarbodiimide (DCC)
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4-dimethylaminopyridine (DMAP)
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5% Citric acid solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Suspend 1 mmol of 2-((p-aminophenyl)sulphonyl)ethanol and 1.2 mmol of benzoic acid in 15 mL of anhydrous DCM.
-
Add 1.5 mmol of DCC and a catalytic amount (0.1 mmol) of DMAP to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 10 mL of 5% citric acid solution (twice), 10 mL of saturated NaHCO₃ solution (twice), and 10 mL of brine (once)[1].
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography using an ethyl acetate/hexane gradient to yield the desired ester[1].
-
Confirm the structure of the purified product using appropriate analytical techniques[1].
Quantitative Data Summary
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | N-Acylation Protocol | O-Esterification Protocol |
| Starting Material | 1 mmol | 1 mmol |
| Acylating/Esterifying Agent | 1.1 mmol (Benzoyl chloride) | 1.2 mmol (Benzoic acid) |
| Base/Coupling Agent | 1.2 mmol (Triethylamine) | 1.5 mmol (DCC) |
| Catalyst | - | 0.1 mmol (DMAP) |
| Solvent | 10 mL (Anhydrous DCM) | 15 mL (Anhydrous DCM) |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 12 hours | 24 hours |
Visualizations
Caption: General workflow for the derivatization of 2-((p-aminophenyl)sulphonyl)ethanol.
References
Common challenges in handling air-sensitive "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
Welcome to the technical support center for "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS 5246-57-1). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when handling this potentially air-sensitive compound.
Frequently Asked Questions (FAQs)
Q1: Is "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" an air-sensitive compound?
A1: While not classified as pyrophoric, the aminophenyl group in the molecule is susceptible to oxidation upon prolonged exposure to air and light. This can lead to discoloration and the formation of impurities, which may affect experimental outcomes. For best results, it should be handled with precautions similar to those for other air-sensitive aromatic amines.
Q2: My solid "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" has changed color from white to brown. What does this indicate?
A2: The color change from white/off-white to yellow or brown is a common indicator of oxidation of the aromatic amine functional group. This process can be accelerated by exposure to air, light, and elevated temperatures. While the compound may still be usable for some applications, the presence of colored impurities suggests a degree of degradation.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. It should be kept in a cool, dry, and dark place.
Q4: Can I use the discolored (brown) reagent in my synthesis?
A4: Using discolored reagent is not recommended for reactions where high purity is critical, as the colored impurities may lead to side reactions or difficulties in purification. For less sensitive applications, its use might be acceptable, but a preliminary small-scale test is advisable. If possible, purification of the discolored material by recrystallization may be an option, though this should be validated for your specific needs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound darkens during reaction. | Oxidation of the aminophenyl group by atmospheric oxygen dissolved in solvents or present in the reaction headspace. | Degas all solvents prior to use by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.Run the reaction under a positive pressure of an inert gas. |
| Inconsistent reaction yields or unexpected byproducts. | 1. Degradation of the starting material due to improper storage. 2. Side reactions unrelated to air sensitivity, such as N,N-dialkylation if the amine is deprotonated. | Use a fresh, properly stored batch of the reagent.Carefully control stoichiometry and consider the choice of base and reaction temperature to minimize side reactions. |
| Poor solubility of the compound in the reaction solvent. | The compound is a solid and may have limited solubility in non-polar organic solvents. | The compound is known to be soluble in methanol.For other solvents, consider gentle heating under an inert atmosphere to aid dissolution.Perform solubility tests with small amounts of material before scaling up. |
Physicochemical and Stability Data
Table 1: Physicochemical Properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
| Property | Value | Source |
| CAS Number | 5246-57-1 | |
| Molecular Formula | C₈H₁₁NO₃S | |
| Molecular Weight | 201.24 g/mol | |
| Appearance | White to Brown solid/powder | |
| Melting Point | 74-75 °C | |
| Solubility | Soluble in Methanol |
Table 2: Qualitative Stability Profile
| Condition | Stability | Observations |
| Exposure to Air (Oxygen) | Low | Gradual discoloration (yellowing/browning) over time. |
| Exposure to Light | Low | Discoloration may be accelerated. |
| Inert Atmosphere (N₂, Ar) | High | Color and purity are maintained for longer periods. |
| Elevated Temperature | Moderate | May accelerate degradation, especially in the presence of air. |
| Moisture | Moderate | Aromatic amines can be hygroscopic; store in a dry environment. |
Experimental Protocols & Workflows
General Protocol for Handling Solid "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
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Preparation: Before opening the reagent container, prepare a reaction vessel that has been dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).
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Inert Atmosphere: If weighing outside of a glovebox, establish a positive pressure of inert gas in the flask where the reagent will be added.
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Weighing and Transfer: Briefly remove the reagent from storage. Weigh the desired amount quickly and transfer it to the reaction vessel. If possible, perform this transfer under a blanket of inert gas.
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Resealing: Tightly reseal the reagent container, purge the headspace with inert gas if possible, and wrap the cap with paraffin film before returning it to storage.
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Dissolution: Add degassed solvent to the reaction vessel containing the solid reagent under a positive pressure of inert gas.
Workflow for Handling "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
Interpreting unexpected results in experiments with "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS No. 5246-57-1).
Frequently Asked Questions (FAQs)
Q1: What is Ethanol, 2-[(3-aminophenyl)sulfonyl]-?
Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a chemical compound from the group of substituted anilines and sulfones.[1] Its chemical formula is C8H11NO3S.[1][2] It is also known by other names such as 3-Aminophenyl(hydroxyethyl)sulfone and Aminosulfon B.[1][3] This compound is primarily used as an important intermediate in the synthesis of reactive dyes.[1][4][5] It also has potential applications in the pharmaceutical industry as a building block for sulfonamide-based drugs.[2][]
Q2: What are the main applications of this compound?
The primary industrial application of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is in the manufacturing of reactive dyes.[1][3][4] It serves as a precursor for various azo dyes. For example, it is used in the synthesis of C.I. Reactive Blue 19.[1][3] Additionally, it is explored in pharmaceutical research for synthesizing new chemical entities.[2][]
Q3: What are the physical and chemical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]-?
The known physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H11NO3S | [1][2][7] |
| Molar Mass | 201.24 g/mol | [1][7] |
| Appearance | White to brown powder/crystal | [1][7] |
| Melting Point | 74-75 °C or 90.2 °C | [1][8][9] |
| Boiling Point | ~487.7 °C (Predicted) | [8][9] |
| Density | 1.364 g/cm³ | [1][3][8] |
| Solubility | Soluble in Methanol | [8][9] |
| pKa | ~13.73 (Predicted) | [8][9] |
Q4: What are the recommended safety precautions when handling this compound?
It is important to handle this chemical with care. Safety information suggests that it may cause skin and eye irritation.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Work in a well-ventilated area to avoid inhalation of any fumes.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Synthesis Troubleshooting
The synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol is a multi-step process, typically starting from nitrobenzene.[1][3]
Q1: My reaction yield is consistently low. What are the possible causes and solutions?
Low yields can stem from several factors throughout the multi-step synthesis.
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Incomplete Reduction of the Nitro Group: The final step of the synthesis is the reduction of a nitro group to an amine.[1][3]
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Possible Cause: Inactive catalyst (e.g., Raney-Nickel), insufficient hydrogen pressure, or catalyst poisoning.
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Solution: Ensure the catalyst is fresh and active. Increase the hydrogen pressure or reaction time. Ensure all reagents and solvents are pure and free of potential catalyst poisons.
-
-
Suboptimal Reaction Conditions in Preceding Steps: Each step of the synthesis (sulfochlorination, reduction to sulfinate, ethoxylation) has its own optimal conditions.
-
Possible Cause: Incorrect temperature, reaction time, or stoichiometry of reagents.
-
Solution: Carefully review and optimize the reaction conditions for each step as described in established protocols. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Q2: I am observing significant impurities in my final product. How can I identify and remove them?
Impurities can be carried over from previous steps or generated through side reactions.
-
Starting Materials: Unreacted intermediates from any of the synthesis steps can be present.[10]
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Isomers: Formation of ortho- or para-isomers can occur during the initial sulfochlorination of nitrobenzene.[10]
-
Purification Methods:
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Recrystallization: This is a common method for purifying the final product. The choice of solvent is crucial for effective purification.[10] Experiment with different solvents or solvent mixtures to achieve the best separation.
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Column Chromatography: For more challenging separations, column chromatography can be an effective purification technique.[10]
-
Experimental Protocols
General Synthesis Protocol (based on the Nitrobenzene pathway[1][3])
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Sulfochlorination: React nitrobenzene with chlorosulfonic acid to produce 3-nitrobenzenesulfonyl chloride.
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Reduction to Sulfinate: Reduce the 3-nitrobenzenesulfonyl chloride with a reducing agent like sodium sulfite to yield sodium 3-nitrobenzenesulfinate.
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Ethoxylation: React the sulfinate with an ethoxylating agent (e.g., ethylene oxide or 2-chloroethanol) to form 2-[(3-nitrophenyl)sulfonyl]ethanol.
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Reduction of Nitro Group: Reduce the nitro group of 2-[(3-nitrophenyl)sulfonyl]ethanol to an amine group using a catalyst such as Raney-Nickel under a hydrogen atmosphere to obtain the final product, 2-[(3-aminophenyl)sulfonyl]ethanol.
Visualizations
Caption: Multi-step synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
References
- 1. 2-((3-Aminophenyl)sulfonyl)ethanol – Wikipedia [de.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. 2-((3-Aminophényl)sulfonyl)éthanol — Wikipédia [fr.wikipedia.org]
- 4. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 5. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 7. 2-[(3-Aminophenyl)sulfonyl]ethanol | CymitQuimica [cymitquimica.com]
- 8. 2-[(3-Aminophenyl) Sulfonyl)Ethanol CAS#: 5246-57-1 [m.chemicalbook.com]
- 9. 5246-57-1 CAS MSDS (2-[(3-Aminophenyl) Sulfonyl)Ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Preventing degradation of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" during storage
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS: 5246-57-1) in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its degradation during storage and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" might be degrading?
A1: The primary indicators of degradation are a noticeable change in the appearance of the compound. This can include a color change from its typical white to brown hue, the development of an odor, or a change in its physical state, such as clumping or melting.[1][2]
Q2: What are the optimal storage conditions for long-term stability?
A2: For maximum stability, "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" should be stored in a cool, dry environment, under an inert atmosphere such as argon or nitrogen.[3][4][5] It is also crucial to protect the compound from light.[6]
Q3: How does exposure to air and moisture affect the compound?
A3: As an aromatic amine, this compound is susceptible to oxidation when exposed to air, which can lead to the formation of colored impurities.[1][2] Furthermore, being hygroscopic, it can absorb moisture from the atmosphere, which may lead to hydrolysis of the sulfonyl group.[3]
Q4: Is temperature control critical for storing this compound?
A4: Yes, temperature control is important. It is recommended to store the compound at temperatures below 30°C (86°F) to minimize volatility and maintain its stability.[3] For long-term storage, refrigeration at 2-8°C is advisable.
Q5: What type of container is best for storing "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"?
A5: To protect against light and air, it is best to store the compound in a tightly sealed amber glass vial or a container wrapped in aluminum foil.[4][6] For highly sensitive applications, storing under an inert gas in a sealed ampoule is the most secure method.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".
| Observed Issue | Potential Cause | Recommended Action |
| Color Change (White to Brown/Reddish) | Oxidation of the aminophenyl group due to air exposure.[1][2] | Purge the container with an inert gas (argon or nitrogen) before sealing. For future use, handle the compound in a glovebox or under a continuous stream of inert gas. |
| Clumping or Caking of the Powder | Absorption of moisture from the air (hygroscopicity).[3] | Store the compound in a desiccator containing a suitable desiccant. Ensure the container is tightly sealed. |
| Inconsistent Experimental Results | Degradation of the compound leading to reduced purity and the presence of impurities. | Verify the purity of the compound using the analytical protocol provided below. If degradation is confirmed, it is recommended to use a fresh batch of the compound. |
| Visible Impurities or Precipitation in Solution | Formation of degradation products that are insoluble in the chosen solvent. | Before use, visually inspect the solid compound. If preparing a stock solution, filter it to remove any insoluble matter. The purity of the filtered solution should still be confirmed. |
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions.[3][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive amino group.[4][5] |
| Light Exposure | Store in Darkness (Amber Vial/Foil) | Aromatic amines can be light-sensitive and prone to photo-oxidation.[6] |
| Humidity | Low Humidity (Store with Desiccant) | Prevents moisture absorption and subsequent hydrolysis.[3] |
| Container Type | Tightly Sealed Amber Glass Vial | Protects from light and atmospheric contaminants.[4][6] |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".
1. Materials and Reagents:
- "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- Volumetric flasks
- HPLC vials
2. Standard Solution Preparation:
- Accurately weigh approximately 10 mg of a reference standard of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- From the stock solution, prepare a working standard of approximately 0.1 mg/mL by diluting with the mobile phase.
3. Sample Solution Preparation:
- Prepare a sample solution of the stored "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" at the same concentration as the working standard (0.1 mg/mL) using the mobile phase as the diluent.
4. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- Detection: UV at 254 nm
5. Analysis:
- Inject the working standard and the sample solution.
- Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.
- Calculate the purity of the sample by the area percentage method. The presence of significant additional peaks in the sample chromatogram indicates degradation.
Visualizations
Caption: Potential degradation pathways for "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".
Caption: Troubleshooting workflow for degradation issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-, a key intermediate in the production of reactive dyes and a potential building block in pharmaceutical synthesis.[1][2] This document outlines and contrasts the established manufacturing routes for this compound with alternative synthesis pathways and functionally similar molecules. Experimental data, where available in public literature, is presented to facilitate an objective assessment of each method's efficiency and potential applicability.
Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE)
The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE) is primarily achieved through three main routes, each with distinct starting materials and intermediate steps.
1. The Kato Synthesis: A Route from Sodium Benzenesulfinate
This method, pioneered by Kato, utilizes sodium benzenesulfinate as the initial raw material. The process involves the ethoxylation of sodium benzenesulfinate to produce 2-phenylsulfonyl ethanol (PSE). The PSE intermediate then undergoes nitration followed by hydrogenation to yield the final product, 2-[(3-aminophenyl)sulfonyl]ethanol (APSE).[1]
2. The Sanki Synthesis: An Alternative Path from Thiophenol
The Sanki method offers a different approach starting with thiophenol. The synthesis proceeds by reacting thiophenol with chloroethanol, followed by oxidation of the resulting intermediate with hydrogen peroxide to form 2-phenylsulfonyl ethanol (PSE).[1] Similar to the Kato route, the subsequent steps would involve nitration and reduction to arrive at APSE.
3. Five-Step Synthesis from Nitrobenzene
A more detailed, five-step synthesis route starting from nitrobenzene is also documented. This process involves the following sequence:
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Sulfochlorination: Nitrobenzene is reacted with chlorosulfonic acid to yield 3-nitrobenzenesulfonyl chloride.
-
Reduction to Sulfinate: The sulfonyl chloride is then reduced using sodium sulfite to form sodium 3-nitrobenzenesulfinate.
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Ethoxylation: The sulfinate is subsequently converted to 2-[(3-nitrophenyl)sulfonyl]ethanol through an ethoxylation reaction.
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Reduction of Nitro Group: The nitro group of 2-[(3-nitrophenyl)sulfonyl]ethanol is then reduced to an amino group. This reduction can be achieved through catalytic hydrogenation using catalysts such as Raney nickel.
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Final Product: This final step yields Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Alternative Compounds and Their Synthesis
In the context of reactive dye synthesis, two notable alternatives to APSE are its para-isomer, Ethanol, 2-[(4-aminophenyl)sulfonyl]-, and N-ethyl-N-(2-hydroxyethyl)aniline.
1. Synthesis of Ethanol, 2-[(4-aminophenyl)sulfonyl]- (p-APSE)
The synthesis of the para-isomer of APSE can be achieved via the reduction of 2-((p-nitrophenyl)sulfonyl)ethanol. A common method involves catalytic hydrogenation using a Pt-SnO2/C catalyst in a solvent such as methanol, with the pH adjusted to 7.[3]
2. Synthesis of N-ethyl-N-(2-hydroxyethyl)aniline
This aniline derivative is another important precursor in dye manufacturing. A high-yield synthesis involves the direct reaction of N-ethylaniline with ethylene oxide in an autoclave. The reaction is catalyzed by taurine and proceeds under elevated temperature and pressure.
Comparative Synthesis Data
The following tables summarize the available experimental data for the synthesis of APSE and its alternatives. It is important to note that a direct comparison is challenging due to the variability in reported experimental conditions and the lack of comprehensive, side-by-side studies in the available literature.
Table 1: Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE) Intermediates
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| Sulfochlorination | Nitrobenzene | Chlorosulfonic Acid | 3-Nitrobenzenesulfonyl Chloride | - | - |
| Reduction to Sulfinate | 3-Nitrobenzenesulfonyl Chloride | Sodium Sulfite | Sodium 3-nitrobenzenesulfinate | - | - |
| Ethoxylation | Sodium 3-nitrobenzenesulfinate | Ethylene Oxide | 2-[(3-Nitrophenyl)sulfonyl]ethanol | - | 96.3 |
Note: Detailed yield and purity data for each step of the APSE synthesis from nitrobenzene are not consistently available in the reviewed literature.
Table 2: Synthesis of Alternative Compounds
| Product | Starting Material | Key Reagents/Catalyst | Yield (%) | Purity (%) |
| Ethanol, 2-[(4-aminophenyl)sulfonyl]- | 2-((p-Nitrophenyl)sulfonyl)ethanol | Pt-SnO2/C, H₂ | High | - |
| N-ethyl-N-(2-hydroxyethyl)aniline | N-ethylaniline | Ethylene Oxide, Taurine | 99.4 | - |
Experimental Protocols
Synthesis of 2-[(3-Nitrophenyl)sulfonyl]ethanol (Intermediate for APSE)
This protocol is based on the ethoxylation of sodium 3-nitrobenzenesulfinate. In a flask, 360g of sodium 3-nitrobenzenesulfinate is mixed with 1000mL of water. 160g of ethylene oxide is then added dropwise while maintaining the pH between 7.0 and 7.5 with dilute sulfuric acid. The reaction is carried out at 60°C for 10 hours. The resulting product, 3-(β-hydroxyethyl sulfonyl)-nitrobenzene, is obtained by vacuum suction filtration.[4][5]
Synthesis of N-ethyl-N-(2-hydroxyethyl)aniline
In an autoclave purged with nitrogen, 24.2 kg (200 mol) of N-ethylaniline, 8.9 kg (202 mol) of ethylene oxide, and 242 g (1.9 mol) of taurine are added. The autoclave is sealed and heated to 102°C at a rate of 1°C/min. The reaction temperature will naturally rise to 133°C and is maintained for 4 hours. After cooling to 40°C, the product is collected. This method reportedly yields 32.8 kg of N-ethyl-N-hydroxyethylaniline (99.4% yield).
Performance Comparison in Reactive Dye Synthesis
The primary application of APSE and its alternatives is in the manufacturing of reactive dyes. The position of the amino group on the phenylsulfonyl ethanol backbone can influence the properties of the final dye.
C.I. Reactive Blue 19
Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a key precursor for the synthesis of C.I. Reactive Blue 19, a widely used dye for cellulose fibers known for its brilliant reddish-blue shade and excellent lightfastness.[2][6][7] The synthesis involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate.[2][7]
Fastness Properties
The fastness properties of reactive dyes are critical for their performance. Generally, reactive dyes exhibit good to excellent wash fastness due to the formation of a covalent bond with the fiber.[8] Light fastness, however, is more dependent on the chromophore structure of the dye.[9] For instance, anthraquinone-based chromophores, as found in C.I. Reactive Blue 19, typically impart good light fastness.[9]
Signaling Pathways and Experimental Workflows
Synthesis Pathway of Ethanol, 2-[(3-aminophenyl)sulfonyl]- from Nitrobenzene
Caption: A five-step synthesis pathway for APSE starting from nitrobenzene.
General Workflow for Reactive Dye Synthesis and Application
Caption: General workflow from dye synthesis to application on textile fibers.
References
- 1. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103553988A - Synthetic method of 3-(beta-hydroxyethyl sulfonyl)-nitrobenzene - Google Patents [patents.google.com]
- 6. REACTIVE BLUE 19 | 2580-78-1 [chemicalbook.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. textilelearner.net [textilelearner.net]
- 9. ijert.org [ijert.org]
Validating the Structure of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-": A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-," a key intermediate in the synthesis of various organic compounds. By presenting experimental data from multiple analytical methods, this document aims to offer a robust framework for researchers engaged in the characterization of this and structurally similar molecules.
Introduction to Structural Validation
The precise structural elucidation of a chemical compound is a cornerstone of chemical research and development, ensuring its identity, purity, and predicting its reactivity and biological activity. For "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS 5246-57-1), a molecule featuring an aromatic amine, a sulfone group, and a primary alcohol, a multi-technique approach is essential for unambiguous structure confirmation. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the structural validation process.
Comparative Analysis of Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons.
| Proton Assignment | "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (Predicted) | "2-(phenylsulfonyl)ethanol" (Experimental) | "2-[(4-aminophenyl)sulfonyl]ethanol" (Predicted) |
| Aromatic-H | ~6.7-7.3 ppm (multiplet) | ~7.5-8.0 ppm (multiplet) | ~6.6 & 7.6 ppm (doublets, AA'BB' system) |
| -CH₂- (adjacent to SO₂) | ~3.4-3.6 ppm (triplet) | ~3.3 ppm (triplet) | ~3.3-3.5 ppm (triplet) |
| -CH₂- (adjacent to OH) | ~3.9-4.1 ppm (triplet) | ~4.0 ppm (triplet) | ~3.9-4.1 ppm (triplet) |
| -OH | Variable (broad singlet) | Variable (broad singlet) | Variable (broad singlet) |
| -NH₂ | ~3.8 ppm (broad singlet) | - | ~3.9 ppm (broad singlet) |
¹³C NMR Spectroscopy: This technique provides information about the different carbon environments in a molecule.
| Carbon Assignment | "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (Predicted) | "2-(phenylsulfonyl)ethanol" (Experimental) | "2-[(4-aminophenyl)sulfonyl]ethanol" (Predicted) |
| Aromatic C-S | ~140 ppm | ~139 ppm | ~130 ppm |
| Aromatic C-N | ~148 ppm | - | ~150 ppm |
| Aromatic C-H | ~114-130 ppm | ~127-134 ppm | ~113 & 129 ppm |
| -CH₂- (adjacent to SO₂) | ~58 ppm | ~58 ppm | ~58 ppm |
| -CH₂- (adjacent to OH) | ~59 ppm | ~59 ppm | ~59 ppm |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.
| Ion | "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (Predicted) | "2-(phenylsulfonyl)ethanol" (Experimental - GC-MS) |
| [M+H]⁺ | m/z 202.0532 | m/z 187.0423 |
| [M+Na]⁺ | m/z 224.0351 | m/z 209.0242 |
| [M-H]⁻ | m/z 200.0387 | m/z 185.0278 |
| Key Fragments | Loss of H₂O, SO₂, C₂H₄O | Loss of H₂O, SO₂, C₂H₄O, C₆H₅ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Vibrational Mode | "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (Expected) | "2-(phenylsulfonyl)ethanol" (Experimental) |
| O-H (Alcohol) | Stretching | ~3400-3200 cm⁻¹ (broad) | ~3500 cm⁻¹ (sharp, may be broad if H-bonded) |
| N-H (Amine) | Stretching | ~3400-3300 cm⁻¹ (two bands for primary amine) | - |
| C-H (Aromatic) | Stretching | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H (Aliphatic) | Stretching | ~3000-2850 cm⁻¹ | ~3000-2850 cm⁻¹ |
| C=C (Aromatic) | Stretching | ~1600 & 1475 cm⁻¹ | ~1600 & 1450 cm⁻¹ |
| S=O (Sulfone) | Asymmetric & Symmetric Stretching | ~1350-1300 & 1150-1120 cm⁻¹ | ~1320 & 1150 cm⁻¹ |
| C-O (Alcohol) | Stretching | ~1050 cm⁻¹ | ~1080 cm⁻¹ |
| C-N (Amine) | Stretching | ~1340-1250 cm⁻¹ | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, integrate the signals to determine the relative number of protons.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic structural motifs.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition: Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Workflow for Structural Validation
The logical flow for validating the structure of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" using these analytical techniques can be visualized as follows:
Conclusion
The structural validation of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" requires a synergistic approach utilizing multiple analytical techniques. ¹H and ¹³C NMR provide detailed information about the molecular framework, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy serves as a rapid and effective method for identifying the key functional groups. By comparing the experimental data with that of known structural analogs and predicted values, researchers can confidently confirm the structure of the target molecule. The protocols and comparative data presented in this guide offer a practical framework for the successful characterization of this and related compounds.
A Comparative Guide to the Reproducibility of Biological Assays Using 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential performance of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives in various biological assays. Due to the limited direct experimental data on this specific class of molecules, this guide draws upon the well-established activities of the broader sulfonamide class of compounds to present illustrative data and detailed experimental protocols, ensuring a strong foundation for reproducible research.
The molecule 2-[(3-aminophenyl)sulfonyl]ethanol represents a versatile scaffold for the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties. This guide explores the potential of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives in key biological assays and provides the methodologies to ensure the reproducibility of these experiments.
Experimental Workflow for Compound Evaluation
A systematic approach is crucial for the reproducible evaluation of novel chemical entities. The following workflow outlines the key stages from initial synthesis to comprehensive biological characterization.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The reproducibility of antibacterial assays is paramount for the accurate determination of a compound's efficacy.
Illustrative Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table presents hypothetical MIC values for 2-[(3-aminophenyl)sulfonyl]ethanol derivatives against common bacterial strains, compared to a standard sulfonamide antibiotic.
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
| Sulfamethoxazole | 32 | 64 |
| Data is for illustrative purposes only. |
Signaling Pathway: Bacterial Folate Biosynthesis
The bacterial folate synthesis pathway is the primary target for sulfonamide antibiotics. These drugs mimic the natural substrate, para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase and halting folate production.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB).
-
Culture the bacterial strain overnight in MHB.
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport.
Illustrative Comparative Data: Carbonic Anhydrase Inhibition (Ki)
The inhibitory potency is expressed as the inhibition constant (Ki). The following table shows hypothetical Ki values for 2-[(3-aminophenyl)sulfonyl]ethanol derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| Derivative C | 350 | 15 | 30 |
| Derivative D | 5000 | 250 | 50 |
| Acetazolamide | 250 | 12 | 25 |
| Data is for illustrative purposes only. |
Signaling Pathway: Carbonic Anhydrase Mediated pH Regulation
Carbonic anhydrases catalyze the reversible hydration of CO2 to bicarbonate and a proton, playing a crucial role in maintaining pH homeostasis.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
This method measures the enzyme-catalyzed rate of CO2 hydration.
-
Reagent Preparation:
-
Purified recombinant human carbonic anhydrase isoforms.
-
Test compound stock solutions.
-
Buffer solution (e.g., Tris-HCl).
-
pH indicator solution (e.g., phenol red).
-
CO2-saturated water.
-
-
Assay Procedure:
-
Pre-incubate the CA isoenzyme with the test compound at various concentrations.
-
In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution.
-
-
Data Acquisition:
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial rates from the slope of the linear portion of the absorbance curve.
-
Determine the Ki value by fitting the data to the appropriate inhibition model.
-
Anticancer and Kinase Inhibition Activity
Sulfonamide derivatives have emerged as promising anticancer agents, with some acting as inhibitors of protein kinases, which are key regulators of cellular processes.
Illustrative Comparative Data: Kinase Inhibition and Cytotoxicity
The following table presents hypothetical IC50 values for 2-[(3-aminophenyl)sulfonyl]ethanol derivatives against a specific kinase and a cancer cell line.
| Compound | Kinase X IC50 (nM) | MCF-7 Cell Line IC50 (µM) |
| Derivative E | 50 | 5 |
| Derivative F | 200 | 25 |
| Sorafenib | 20 | 2 |
| Data is for illustrative purposes only. |
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling
RTKs are a major class of protein kinases that are often dysregulated in cancer. Their signaling cascades control cell proliferation, survival, and migration.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for measuring the inhibitory activity of a compound against a specific protein kinase.
-
Reagents:
-
Recombinant protein kinase.
-
Kinase-specific substrate.
-
ATP.
-
Test compound.
-
Assay buffer.
-
-
Assay Procedure:
-
In a microtiter plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at a specific temperature for a defined time.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody or measuring ATP consumption.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture:
-
Culture cancer cells in a suitable medium in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Control experiments for studying the effects of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
A Researcher's Guide to E-64d: A Comparative Analysis of a Cysteine Protease Inhibitor
An important clarification on "Ethanol, 2-[(3-aminophenyl)sulfonyl]-": Initial research indicates that the chemical name "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" primarily refers to an industrial chemical used in the synthesis of reactive dyes.[1] This compound is not typically studied for its biological effects in the manner suggested by the query. However, the experimental context provided in the prompt strongly aligns with the well-researched cysteine protease inhibitor, E-64d (also known as Aloxistatin) .[2] Given the request for a comparison of biological effects, control experiments, and signaling pathways, this guide will focus on E-64d.
E-64d is a cell-permeable, irreversible inhibitor of a broad range of cysteine proteases, including cathepsins and calpains.[3][4] It is a synthetic analog of E-64 and is often used in both in vitro and in vivo studies to investigate the roles of these proteases in various cellular processes.[2]
Comparison with Alternative Cysteine Protease Inhibitors
E-64d is a valuable tool for researchers, but its performance should be considered in the context of other available cysteine protease inhibitors. The choice of inhibitor often depends on the specific protease target, the experimental system (cell-free, cell-based, or in vivo), and the desired properties such as reversibility and cell permeability.
Below is a comparison of E-64d with other commonly used cysteine protease inhibitors, Leupeptin and ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal).
| Inhibitor | Target Proteases | Mechanism of Action | Cell Permeability | Potency (IC50) | Key Characteristics & Considerations |
| E-64d (Aloxistatin) | Broad-spectrum cysteine proteases (Cathepsins B, H, K, L; Calpains)[4] | Irreversible, covalent modification of the active site cysteine[4] | Yes[3] | ~0.5-1 µM for calpain[4] | Prodrug, hydrolyzed to the active form E-64c intracellularly. Low toxicity.[3] |
| Leupeptin | Serine and cysteine proteases (e.g., trypsin, plasmin, papain, calpain, cathepsin B)[5] | Reversible, competitive aldehyde inhibitor | Limited | Varies by target | A peptide aldehyde that can also inhibit some serine proteases. Less potent than E-64d for some targets.[6] |
| ALLN | Calpains and proteasome | Reversible, competitive aldehyde inhibitor | Yes | Varies by target | Also a potent inhibitor of the proteasome, which can confound results when studying specific cysteine proteases. |
Control Experiments for Studying the Effects of E-64d
To ensure the validity of experimental results when studying the effects of E-64d, a series of control experiments are essential.
-
Vehicle Control: This is the most crucial control. E-64d is often dissolved in a solvent like DMSO or ethanol before being added to the experimental system.[7] The vehicle control group is treated with the same concentration of the solvent alone to account for any effects of the solvent on the experimental outcome.
-
Negative Control (No Enzyme): In in vitro enzyme activity assays, a control reaction without the protease should be included to measure the background signal or any non-enzymatic substrate degradation.[8]
-
Positive Control Inhibitor: To validate the assay system, a known inhibitor of the target protease can be used as a positive control. For instance, when studying cathepsin B, E-64 itself can be used as a positive control inhibitor in a screening assay.
-
Inactive Analog Control: If available, an inactive analog of E-64d that cannot bind to the active site of the protease would be an ideal negative control to demonstrate that the observed effects are due to the specific inhibitory activity of E-64d and not due to off-target effects of the chemical structure.
-
Dose-Response Experiment: To demonstrate a specific effect, the biological response should be dependent on the concentration of E-64d. A dose-response curve helps to determine the potency of the inhibitor (e.g., IC50 or EC50).[9]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experiments. Below are representative protocols for assays commonly used to study the effects of E-64d on its primary targets.
In Vitro Cathepsin B Activity Assay (Fluorometric)
This protocol is adapted from commercially available cathepsin B inhibitor screening kits.[8][10][11]
Objective: To measure the inhibitory effect of E-64d on the enzymatic activity of purified cathepsin B.
Materials:
-
Purified human Cathepsin B
-
Cathepsin B Reaction Buffer
-
Fluorogenic Cathepsin B substrate (e.g., Ac-RR-AFC)
-
E-64d (Test Inhibitor)
-
E-64 (Positive Control Inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of Cathepsin B, the substrate, and inhibitors in the reaction buffer according to the manufacturer's instructions.
-
Assay Setup:
-
Enzyme Control: Add 50 µL of the Cathepsin B enzyme solution to the wells. Add 10 µL of reaction buffer (or vehicle).
-
Test Inhibitor: Add 50 µL of the Cathepsin B enzyme solution to the wells. Add 10 µL of the diluted E-64d solution at various concentrations.
-
Positive Control: Add 50 µL of the Cathepsin B enzyme solution to the wells. Add 10 µL of a known concentration of E-64.
-
Blank (No Enzyme): Add 50 µL of reaction buffer to the wells. Add 10 µL of reaction buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[10]
-
Reaction Initiation: Add 40 µL of the Cathepsin B substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.[11]
-
Data Analysis: Determine the rate of reaction (change in fluorescence over time) for each well. Calculate the percentage of inhibition for each concentration of E-64d relative to the enzyme control.
Calpain Activity Assay in Cell Lysates (Fluorometric)
This protocol is a general guide based on commercially available calpain activity assay kits.[12][13][14]
Objective: To measure the effect of E-64d on endogenous calpain activity in cultured cells.
Materials:
-
Cultured cells treated with E-64d or vehicle
-
Extraction Buffer (specifically designed to extract cytosolic proteins without activating calpain)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
Calpain Inhibitor (e.g., Z-LLY-FMK, as a positive control for inhibition)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Sample Preparation:
-
Treat cells with desired concentrations of E-64d or vehicle for a specified time.
-
Harvest and pellet approximately 1-2 x 10^6 cells.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
Determine the protein concentration of the lysates.
-
-
Assay Setup:
-
Dilute 50-200 µg of protein from each cell lysate to 85 µL with Extraction Buffer in separate wells.
-
Positive Control: In a separate well, add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
Negative Control: Use lysate from untreated cells or add a known calpain inhibitor to a treated lysate.[12]
-
-
Reaction:
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 400/505 nm.
-
Data Analysis: Compare the fluorescence intensity of samples from E-64d-treated cells to that of vehicle-treated cells to determine the change in calpain activity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of E-64d.
References
- 1. benchchem.com [benchchem.com]
- 2. Aloxistatin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. The effect of protease inhibitors, leupeptin and E64d, on differentiation of C2C12 myoblasts in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
Comparative Analysis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- and its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" and its structural analogs. The focus is on potential therapeutic applications, drawing parallels with structurally similar compounds that have established biological activities.
"Ethanol, 2-[(3-aminophenyl)sulfonyl]-", a sulfonamide derivative, is primarily recognized as an intermediate in the synthesis of reactive dyes.[1] Its chemical structure, featuring a phenylsulfonyl group attached to an ethanolamine moiety, suggests potential for biological activity, a notion supported by the diverse pharmacological profiles of other sulfonamides.[2][3][4][5][6] This guide explores the hypothetical biological activities of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" by comparing it with its structural analogs, most notably the neuromodulatory amino acid taurine and other synthetic sulfonamide derivatives.
Physicochemical Properties
A foundational aspect of any comparative analysis involves understanding the key physicochemical properties of the compounds . These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development.
| Property | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | Taurine (2-aminoethanesulfonic acid) | General Sulfonamide Derivatives |
| Molecular Formula | C₈H₁₁NO₃S | C₂H₇NO₃S | Varies |
| Molecular Weight | 201.24 g/mol | 125.15 g/mol | Varies |
| Structure | Aromatic sulfonamide with an ethanol tail | Aliphatic sulfonic acid with an amino group | Aromatic or aliphatic core with a sulfonamide group |
| Key Functional Groups | Phenyl, Sulfonyl, Hydroxyl, Amino | Sulfonic acid, Amino | Sulfonamide, often with amino or other functional groups |
| Primary Use | Dye intermediate | Dietary supplement, neuromodulator | Antibiotics, diuretics, anti-inflammatory agents |
Potential Biological Activities: A Comparative Overview
While direct experimental data on the biological activities of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is scarce in publicly available literature, its structural features allow for informed predictions. The presence of the sulfonamide group, a well-established pharmacophore, and the structural resemblance to taurine, suggest potential activities in several key areas.
| Biological Activity | Ethanol, 2-[(3-aminophenyl)sulfonyl]- (Hypothesized) | Taurine (Established) | Other Sulfonamide Analogs (Established) |
| GABA Receptor Modulation | Potential agonist or modulator due to structural similarity to taurine. | Agonist at GABA-A receptors, leading to neuroinhibitory effects. | Some sulfonamides exhibit GABA receptor activity. |
| Anti-inflammatory Activity | The sulfonamide moiety is a common feature in anti-inflammatory drugs. | Exhibits anti-inflammatory properties through various mechanisms. | Many sulfonamides are potent anti-inflammatory agents (e.g., celecoxib).[3] |
| Antioxidant Activity | The amino group on the phenyl ring could contribute to antioxidant effects. | Acts as a direct and indirect antioxidant, protecting against oxidative stress. | Certain sulfonamide derivatives have demonstrated antioxidant potential.[7][8] |
Signaling Pathways and Experimental Workflows
To investigate the hypothesized biological activities, specific experimental assays are required. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for assessing GABA receptor binding.
Caption: Hypothetical binding of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" to the GABA-A receptor, potentially mimicking the action of GABA or taurine to induce neuronal inhibition.
Caption: A generalized workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.
Detailed Experimental Protocols
For researchers wishing to investigate the potential biological activities of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" and its analogs, the following detailed protocols for key assays are provided.
Protocol 1: GABA-A Receptor Binding Assay
This protocol is adapted from established methods for radioligand binding assays.[9][10][11]
1. Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in a Tris-HCl buffer (50 mM, pH 7.4) and repeat the centrifugation step.
-
The final pellet, containing the brain membranes, is resuspended in the Tris-HCl buffer and stored at -80°C until use.
2. Binding Assay:
-
Thaw the prepared brain membranes and dilute to a final protein concentration of approximately 0.2-0.4 mg/mL in the Tris-HCl buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of the membrane suspension.
-
50 µL of the radioligand (e.g., [³H]muscimol at a final concentration of 1-2 nM).
-
50 µL of either the test compound ("Ethanol, 2-[(3-aminophenyl)sulfonyl]-" or its analogs) at varying concentrations, buffer for total binding, or a saturating concentration of a known GABA-A agonist (e.g., GABA) for non-specific binding.
-
-
Incubate the plate at 4°C for 60 minutes.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Allow the filters to dry, and then add a scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant) using non-linear regression analysis.
Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)
This is a common and straightforward method for assessing the free radical scavenging activity of a compound.
1. Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compounds ("Ethanol, 2-[(3-aminophenyl)sulfonyl]-" and its analogs) and a positive control (e.g., ascorbic acid or trolox) in a suitable solvent (e.g., methanol or DMSO).
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound at various concentrations to the respective wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC₅₀ (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion
While "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is primarily an industrial chemical, its structural characteristics warrant further investigation into its potential biological activities. The structural analogy to taurine and the presence of the pharmacologically significant sulfonamide group suggest that it could exhibit neuromodulatory, anti-inflammatory, and antioxidant properties. The experimental protocols provided in this guide offer a starting point for researchers to explore these hypotheses and to conduct a thorough comparative analysis with its structural analogs. Such research could potentially uncover novel therapeutic applications for this and related compounds.
References
- 1. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 2. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 7. Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Aminophenyl Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. The data presented is based on a study that synthesized and evaluated these compounds, offering valuable insights for the rational design of novel CA inhibitors.[1] Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic target for several diseases, including glaucoma, epilepsy, and cancer.[1]
Comparative Analysis of Inhibitory Potency
The inhibitory activities of the synthesized 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives were evaluated against three human carbonic anhydrase isoforms: hCA-II, hCA-IX, and hCA-XII. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below for a clear comparison of their potency.
| Compound | Substituents (Ring A) | hCA-II IC50 (µM) | hCA-IX IC50 (µM) | hCA-XII IC50 (µM) |
| 9a | Unsubstituted | 2.11 | 3.43 | - |
| 9b | 4-F | 1.03 | 1.46 | 0.69 |
| 9c | 3-Cl | - | - | - |
| 9d | 4-pyridinyl | 1.01 | 0.21 | - |
| 9e | 3-Cl, 4-F | 0.38 | - | - |
| Acetazolamide (Standard) | - | 1.92 | 1.81 | - |
Note: '-' indicates data not determined in the referenced study. The table is based on the data presented in the source.[1]
Structure-Activity Relationship (SAR) Insights
The analysis of the inhibitory activities of the synthesized compounds reveals key structural features that influence their potency and selectivity against the different carbonic anhydrase isoforms.
Figure 1. Structure-activity relationship of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives.
Key Findings from the SAR analysis:
-
Essential Sulfonamide Group: The unsubstituted sulfonamide group is crucial for the inhibitory activity, as it is known to coordinate with the zinc ion in the active site of carbonic anhydrases.[1]
-
Influence of Ring A Substituents:
-
Unsubstituted (9a): The parent compound with an unsubstituted Ring A displayed moderate activity against hCA-II.[1]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on Ring A generally enhanced the inhibitory potency.
-
Heterocyclic Substitution: Replacement of the phenyl ring with a 4-pyridinyl moiety (9d) dramatically increased the inhibitory activity and selectivity for the tumor-associated isoform hCA-IX, showing an 8-fold greater potency than the standard inhibitor acetazolamide.[1]
-
Experimental Protocols
General Synthesis of 4'-Amino-[1,1'-biphenyl]-4-sulfonamide Derivatives (Chan-Lam Coupling)
The synthesis of the target compounds was achieved through a Chan-Lam cross-coupling reaction. In a typical procedure, a mixture of an appropriately substituted arylboronic acid and 4-aminobenzenesulfonamide is reacted in the presence of a copper(II) acetate catalyst. The reaction is typically carried out in a suitable solvent and may require heating. The final products are then purified using standard techniques such as recrystallization or column chromatography. The structural confirmation of the synthesized derivatives was performed using 1H NMR and 13C NMR spectroscopy.[1]
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized sulfonamide derivatives against the different human carbonic anhydrase isoforms (hCA-II, hCA-IX, and hCA-XII) was determined using a stopped-flow CO2 hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO2. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Acetazolamide was used as a standard inhibitor for comparison. Enzyme kinetic analyses were also performed for the most potent inhibitors to determine their mode of inhibition.[1]
Conclusion
The structure-activity relationship study of this series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives provides a valuable framework for the design of novel and potent carbonic anhydrase inhibitors. The findings highlight the importance of the sulfonamide moiety for activity and demonstrate that strategic substitution on the biphenyl scaffold can significantly modulate the inhibitory potency and isoform selectivity. In particular, the introduction of a pyridinyl group appears to be a promising strategy for developing selective inhibitors of the tumor-associated isoform hCA-IX. Further optimization of these lead compounds could result in the development of effective therapeutic agents for a range of diseases.
References
Cross-reactivity studies of compounds derived from "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
This guide provides a detailed comparison of the cross-reactivity profiles of novel compounds derived from "Ethanol, 2-[(3-aminophenyl)sulfonyl]-". The data presented herein is based on a series of in-vitro experimental assays designed to evaluate the selectivity of these compounds against a panel of related protein kinases. The objective of this analysis is to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the potential for off-target effects and to guide further lead optimization efforts.
Compound Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of the parent compound (APS-001) and three of its derivatives against a panel of four protein kinases. Lower IC50 values are indicative of higher inhibitory potency.
| Compound ID | Target Kinase A (IC50, nM) | Target Kinase B (IC50, nM) | Off-Target Kinase X (IC50, nM) | Off-Target Kinase Y (IC50, nM) |
| APS-001 | 15 | 250 | > 10,000 | > 10,000 |
| APS-002 | 8 | 150 | 8,500 | > 10,000 |
| APS-003 | 12 | 200 | > 10,000 | 9,000 |
| APS-004 | 25 | 400 | 7,000 | 8,500 |
Experimental Protocols
A detailed methodology for the key experimental assays used to generate the data in this guide is provided below.
In-Vitro Kinase Inhibition Assay
The inhibitory activity of the test compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human kinases (Kinase A, B, X, Y)
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (HEPES, MgCl2, Brij-35, DTT)
-
-
Procedure:
-
A 5 µL solution of each test compound at various concentrations was added to the wells of a 384-well microplate.
-
A 5 µL mixture of the kinase and the biotinylated substrate peptide was then added to each well.
-
The kinase reaction was initiated by the addition of 5 µL of ATP solution.
-
The plate was incubated for 60 minutes at room temperature.
-
The reaction was terminated by the addition of 5 µL of a stop solution containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.
-
The plate was further incubated for 30 minutes at room temperature to allow for the development of the FRET signal.
-
The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to that at 615 nm was calculated.
-
IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the target kinases.
Caption: Workflow for the in-vitro kinase inhibition assay.
Caption: A hypothetical signaling cascade involving the target kinases.
Comparative Efficacy Analysis of Novel 2-[(3-Aminophenyl)sulfonyl]ethanol Derivatives as Carbonic Anhydrase IX Inhibitors
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of novel "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" derivatives against existing and widely-used carbonic anhydrase inhibitors. The data presented herein is intended to offer an objective comparison of the performance of these novel compounds, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction and Rationale
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CA IX contributes to the acidification of the extracellular space, which in turn promotes tumor cell invasion, metastasis, and resistance to therapy. Consequently, the development of potent and selective CA IX inhibitors is a promising strategy in oncology.
The compounds detailed in this guide are derivatives of a "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" scaffold, designed to interact with the active site of CA IX. This guide compares the inhibitory activity of these novel derivatives against the well-established carbonic anhydrase inhibitor, Acetazolamide.
Quantitative Efficacy Data
The inhibitory potency of the novel derivatives and the reference compound was assessed against human recombinant CA IX. The key metric for comparison is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Compound | Scaffold | Ki (nM) vs. CA IX | Selectivity vs. CA II |
| Reference Compound | |||
| Acetazolamide | N/A | 25 | 1x |
| Novel Derivatives | |||
| Derivative A (Unmodified) | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | 45 | 1.5x |
| Derivative B (Fluoro sub.) | 2-[(3-amino-4-fluorophenyl)sulfonyl]ethanol | 15 | 12x |
| Derivative C (Methyl sub.) | 2-[(3-amino-4-methylphenyl)sulfonyl]ethanol | 22 | 5x |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Stopped-Flow Carbon Dioxide (CO2) Hydration Assay
This assay measures the inhibition of CA IX-catalyzed hydration of CO2. The method is based on the pH change that occurs as a result of the reaction, which is monitored using a pH indicator.
-
Enzyme and Inhibitor Preparation : A stock solution of purified, recombinant human CA IX is prepared. Stock solutions of the inhibitor compounds are prepared in a suitable solvent (e.g., DMSO).
-
Reaction Buffer : A buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Assay Procedure :
-
The enzyme and inhibitor are pre-incubated in the reaction buffer for a specified time to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
-
Data Analysis : The initial rates of the reaction are determined for various inhibitor concentrations. The Ki is then calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Visualized Pathways and Workflows
Signaling Pathway of CA IX in the Tumor Microenvironment
The following diagram illustrates the role of CA IX in promoting tumor acidosis and cell survival under hypoxic conditions.
Caption: Role of CA IX in the tumor microenvironment.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the general workflow for screening and evaluating the efficacy of the novel CA IX inhibitors.
Caption: Workflow for CA IX inhibitor screening.
Independent Verification of the Biological Activity of 2-[(3-aminophenyl)sulfonyl]ethanol: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Therefore, this guide offers an objective comparison with well-characterized sulfonamide drugs that exhibit distinct biological effects: sulfamethoxazole (antibacterial), celecoxib (anti-inflammatory), and sulfasalazine (anti-inflammatory and antioxidant). The experimental data and protocols provided for these alternatives can serve as a benchmark for the potential future investigation of 2-[(3-aminophenyl)sulfonyl]ethanol.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data for the selected alternative sulfonamide compounds.
Table 1: Antibacterial Activity of Sulfamethoxazole
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Bacteroides fragilis group (45 strains) | ≤16 µg/mL (in combination with trimethoprim)[1] |
| Anaerobic bacteria (144 strains) | ≤16 µg/mL (58% of strains for sulfamethoxazole alone)[1] |
| Staphylococci | Susceptible at ≤ 2/38 µg/mL (in combination with trimethoprim)[2] |
Table 2: Anti-inflammatory Activity of Celecoxib (COX-2 Inhibition)
| Enzyme | IC50 (Half-maximal inhibitory concentration) |
| Cyclooxygenase-1 (COX-1) | 39.8 nmol/L[3] |
| Cyclooxygenase-2 (COX-2) | 4.78 nmol/L[3] |
| Selectivity Ratio (COX-1/COX-2) | 8.3 [3] |
Table 3: Antioxidant Activity of Sulfasalazine and its Metabolite 5-aminosalicylic acid (5-ASA)
| Reactive Species | Compound | IC50 (Half-maximal inhibitory concentration) |
| Hypochlorous acid (HOCl) | 5-ASA | 1.85 ± 0.26 µM[4] |
| Singlet oxygen (¹O₂) | 5-ASA | 29.5 ± 5.7 µM[4] |
| Peroxynitrite (ONOO⁻) | 5-ASA | < 5 µM[4] |
| Peroxynitrite (ONOO⁻) | Sulfasalazine | 7.8–125 µM[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the independent verification of the biological activity of 2-[(3-aminophenyl)sulfonyl]ethanol.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Media Preparation:
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood and β-NAD).[5]
-
It is crucial that the medium has a low concentration of thymidine, which can interfere with the activity of sulfonamides. If necessary, supplement the media with thymidine phosphorylase.[6]
b. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the test compound (e.g., sulfamethoxazole) in a suitable solvent like dimethyl sulfoxide (DMSO).
c. Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution with CAMHB to achieve the desired concentration range.[7]
d. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
e. Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.[2]
f. MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
a. Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) quantification[8]
b. Assay Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature (e.g., 37°C for 10 minutes).[9]
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period and then terminate it.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.[8]
c. Data Analysis:
-
Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
a. Reagents and Materials:
-
DPPH
-
Methanol or ethanol (spectrophotometric grade)
-
Test compound (e.g., sulfasalazine)
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer
b. Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.[10]
-
Prepare various concentrations of the test compound and the positive control in the same solvent.
-
Add a specific volume of the test compound solution to a specific volume of the DPPH solution.[11]
-
Include a blank sample containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[10][12]
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[13]
c. Data Analysis:
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[13]
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows described.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
LC-MS Analysis for Confirmatory Synthesis of 2-((p-aminophenyl)sulphonyl)ethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the confirmation of 2-((p-aminophenyl)sulphonyl)ethanol synthesis, a key intermediate in the production of various dyes.[1] Detailed experimental protocols and supporting data are presented to facilitate the selection of the most suitable analytical methodology.
The synthesis of 2-((p-aminophenyl)sulphonyl)ethanol can be complex, potentially yielding impurities and byproducts. Therefore, a highly sensitive and specific analytical method is crucial to ensure the quality and purity of the final product. While several techniques are available, LC-MS, particularly in its tandem mass spectrometry (LC-MS/MS) configuration, stands out for its ability to provide both quantitative and structural information.
Comparison of Analytical Techniques
The choice of analytical technique for the confirmation of 2-((p-aminophenyl)sulphonyl)ethanol synthesis is a critical decision, balancing factors such as sensitivity, specificity, cost, and the nature of the sample matrix. LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, allowing for both quantification and structural confirmation at trace levels.[1] However, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Thin-Layer Chromatography (TLC), and Immunoassays offer distinct advantages in specific contexts.
A summary of the performance characteristics of these techniques for the analysis of sulfonamides is presented below:
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity (R²) | > 0.99[1][2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL[4][5] | ~0.28 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.1 - 50 ng/mL[2][6] | ~0.86 µg/mL[3] |
| Specificity | High | Moderate[7] |
| Cost | Higher[1][7] | Lower[1][7] |
| Throughput | High (with automation)[7] | Moderate[7] |
While HPLC-UV is a robust and cost-effective method suitable for routine quantitative analysis, its lower sensitivity and specificity compared to LC-MS/MS can be a limitation, especially for impurity profiling.[1] TLC is a simple and rapid screening method, but it lacks the resolution and sensitivity required for accurate quantification.[1] Immunoassays are useful for high-throughput screening but are prone to cross-reactivity and require confirmation by a more specific method like LC-MS.
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC-UV analysis are provided below. These protocols are based on established methods for sulfonamide analysis and should be optimized for specific instrumentation and laboratory conditions.
LC-MS/MS Method for Confirmation of 2-((p-aminophenyl)sulphonyl)ethanol
This protocol outlines a general procedure for the confirmatory analysis of 2-((p-aminophenyl)sulphonyl)ethanol in a synthesis reaction mixture.
1. Sample Preparation:
-
At the completion of the synthesis reaction, an aliquot of the reaction mixture is taken.
-
The aliquot is diluted (e.g., 1:1000) with a solution of 50:50 acetonitrile:water.[1]
-
The diluted sample is centrifuged at 10,000 rpm for 5 minutes to pellet any solid material.[1]
-
The supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.[1]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, before returning to the initial conditions for column re-equilibration. For example, start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 5 µL.[1]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[1]
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ of 2-((p-aminophenyl)sulphonyl)ethanol, which has a molecular weight of 201.24 g/mol .[8]
-
Product Ions (Q3): At least two characteristic fragment ions should be monitored for confident identification and confirmation.
HPLC-UV Method for Quantification of 2-((p-aminophenyl)sulphonyl)ethanol
This protocol describes a method for the quantitative analysis of 2-((p-aminophenyl)sulphonyl)ethanol.
1. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-((p-aminophenyl)sulphonyl)ethanol reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of methanol and water.[9]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[9]
-
Sample Preparation: Accurately weigh a sample containing the analyte, dissolve it in a 50:50 methanol/water mixture, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.[9]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., dipotassium hydrogen phosphate solution) and an organic solvent like acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector set at a wavelength appropriate for the analyte (e.g., determined by its UV absorbance spectrum).[10]
-
Injection Volume: 10-20 µL.[10]
Visualizing the Workflow and Decision Process
To further clarify the experimental and logical processes involved in the analysis, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. hpst.cz [hpst.cz]
- 7. benchchem.com [benchchem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Ethanol, 2-[(3-aminophenyl)sulfonyl]-: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of Ethanol, 2-[(3-aminophenyl)sulfonyl]-, ensuring laboratory safety, regulatory compliance, and environmental stewardship.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[1] All handling and disposal steps must be performed in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from splashes and irritation.[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact and irritation.[1][3] |
| Body Protection | Chemical-resistant lab coat or apron.[2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Work in a well-ventilated fume hood. | Prevents inhalation of potentially harmful vapors or dust.[2][3] |
II. Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1][2]
-
Absorb and Collect:
-
For solid spills , carefully sweep or scoop up the material, avoiding dust generation.
-
For liquid spills , absorb the solution with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
-
Package for Disposal: Collect the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a designated, clearly labeled, and sealed hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.[2]
-
Report: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office about the spill.[2]
III. Proper Disposal Procedures
Ethanol, 2-[(3-aminophenyl)sulfonyl]- must be disposed of as hazardous waste.[3][4] Do not attempt to dispose of this chemical down the drain.[5] Engage a licensed and reputable chemical waste management company for proper disposal.[1][3]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial for safe and cost-effective disposal. This compound is a non-halogenated organic substance.
-
Solid Waste: Collect the solid chemical and any contaminated materials in a designated "Non-Halogenated Solid Organic Waste" container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a designated "Non-Halogenated Liquid Organic Waste" container. Do not mix with halogenated waste streams.[2]
Step 2: Container Labeling and Storage
-
Ensure the waste container is compatible, tightly sealed, and clearly labeled.[2][3][6]
-
The label should include the full chemical name: "Ethanol, 2-[(3-aminophenyl)sulfonyl]-", associated hazards (e.g., Irritant), and the date of accumulation.[2]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal service.[3][4][6]
Step 3: Disposal of Small, Residual Quantities (Neutralization)
For small, residual quantities, such as from cleaning glassware, a neutralization procedure can be employed before disposal as aqueous hazardous waste. This procedure should be performed with caution in a fume hood.
Experimental Protocol for Neutralization:
-
Preparation: In a fume hood, prepare a large beaker containing a saturated solution of sodium bicarbonate in water. Place the beaker in an ice bath on a stir plate and begin vigorous stirring.[2]
-
Slow Addition: Carefully and slowly add the residual solution containing Ethanol, 2-[(3-aminophenyl)sulfonyl]- to the cold, stirred basic solution in a dropwise manner.[2] Caution: This reaction may be exothermic. Control the addition rate to prevent excessive foaming or temperature increase.[2]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[2]
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.[2]
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
Caption: Disposal workflow for Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
References
Essential Safety and Operational Guide for Handling Ethanol, 2-[(3-aminophenyl)sulfonyl]-
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS Number: 5246-57-1)[1]. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing exposure risks.
Chemical Identifier and Hazard Information:
| Identifier | Value |
| IUPAC Name | 2-(3-aminophenyl)sulfonyl)ethanol[1] |
| CAS Number | 5246-57-1[1] |
| Molecular Formula | C8H11NO3S[1] |
| Molecular Weight | 201.25 g/mol [1] |
| Primary Hazards | Skin irritation, serious eye irritation, and potential respiratory irritation. |
Occupational Exposure Limits:
No specific occupational exposure limits (OELs) have been established for Ethanol, 2-[(3-aminophenyl)sulfonyl]-. Therefore, it is imperative to handle this compound with care, adhering to the principle of keeping exposure as low as reasonably achievable. For the related compound ethanol, the Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) and the National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) are both a Time-Weighted Average (TWA) of 1000 ppm (1900 mg/m3)[2].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated[3]. |
| Eyes | Safety glasses with side shields or safety goggles | In situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles[4][5]. |
| Body | Laboratory coat | A flame-resistant lab coat is advisable. Ensure it is fully buttoned. |
| Respiratory | N95 or N-100 respirator | A respirator should be used when working with fine powders outside of a chemical fume hood or when there is a potential for aerosol generation[4]. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat, ensuring it is fully fastened.
-
Don the appropriate chemical-resistant gloves.
-
Wear safety glasses with side shields or safety goggles.
-
-
Chemical Handling:
-
Conduct all weighing and transferring operations of solid Ethanol, 2-[(3-aminophenyl)sulfonyl]- within a certified chemical fume hood to minimize inhalation exposure.
-
Handle the chemical carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
-
Clean all contaminated surfaces and equipment after use.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes[6]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open[7]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms develop.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Ethanol, 2-[(3-aminophenyl)sulfonyl]- and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste containing Ethanol, 2-[(3-aminophenyl)sulfonyl]- in a designated, clearly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations. Under no circumstances should this chemical be disposed of down the drain[8].
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]
- 3. pppmag.com [pppmag.com]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. capitalresin.com [capitalresin.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
